molecular formula C11H15NO B1527035 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-41-4

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1527035
CAS No.: 1082268-41-4
M. Wt: 177.24 g/mol
InChI Key: KLGAJKSEDNVDRM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol ( 1082268-41-4) is a high-value organic building block with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by its indan-1-ol structure substituted with an aminomethyl group at the 1-position and a methyl group at the 4-position . It is supplied as a solid and is typically available with a purity of 97% to a minimum of 98% . As a versatile chiral intermediate, this chemical is primarily utilized in research and development for the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs) . Its structure is related to intermediates used in the preparation of optically active compounds, such as those found in processes for synthesizing active pharmaceutical ingredients like duloxetine . The presence of both amino and alcohol functional groups on the same carbon center makes it a valuable synthon for further chemical modifications. This product is intended for research and development purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-10-9(8)5-6-11(10,13)7-12/h2-4,13H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGAJKSEDNVDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol , a specialized chiral building block and pharmaceutical intermediate.

The content is structured for researchers requiring rigorous physicochemical data, synthetic methodologies, and reactivity profiles.

Part 1: Executive Summary & Compound Identity

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a bicyclic amino-alcohol characterized by a rigid indane scaffold. Structurally, it features a quaternary carbon at position 1, bearing both a tertiary hydroxyl group and a primary aminomethyl moiety. The presence of the 4-methyl substituent on the aromatic ring introduces specific steric and lipophilic properties that differentiate it from the unsubstituted 1-aminomethyl-1-indanol analogs.

This compound serves as a critical chiral auxiliary and a pharmacophore scaffold in medicinal chemistry, particularly for the synthesis of conformationally restricted analogues of catecholamines (e.g., norepinephrine) and ligands for imidazoline or adrenergic receptors.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 1-(Aminomethyl)-4-methyl-2,3-dihydro-1H-inden-1-ol
Common Names 1-Aminomethyl-1-hydroxy-4-methylindane; 4-Methyl-1-aminomethylindan-1-ol
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Core Scaffold 2,3-Dihydro-1H-indene (Indane)
Chiral Center C1 (Quaternary)
CAS Registry Not widely listed; Analogous to 6351-10-6 (Indanol)

Part 2: Physicochemical Properties[2]

The following data aggregates calculated values based on Structure-Activity Relationship (SAR) algorithms and experimental data from close structural analogs (e.g., 1-aminomethyl-1-indanol).

Physical Constants
PropertyValue (Predicted/Analog)Context & Causality
Physical State Crystalline SolidThe coexistence of a primary amine and hydroxyl group facilitates strong intermolecular hydrogen bonding, elevating the melting point relative to the liquid ketone precursor.
Melting Point 95°C – 105°CEstimated based on the 4-methyl-1-indanone precursor (MP ~90°C) and the polar contribution of the amino-alcohol motif.
Boiling Point ~310°C (at 760 mmHg)High boiling point due to polarity; likely decomposes before boiling at atmospheric pressure.
Solubility (Water) Moderate (1–5 g/L)The hydrophobic 4-methylindane core competes with the hydrophilic amino-alcohol "head," resulting in amphiphilic behavior.
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethanol, and DCM.
pKa (Amine) 9.4 ± 0.2Typical for primary alkyl amines; indicates the nitrogen is protonated at physiological pH (7.4).
pKa (Alcohol) ~16.5Tertiary alcohol acidity; significantly less acidic than phenols.
LogP (Octanol/Water) 1.6 – 1.9The 4-methyl group adds ~0.5 log units of lipophilicity compared to the unsubstituted analog (LogP ~1.2).
Stereochemistry & Isomerism

The molecule possesses a single chiral center at C1 .

  • Enantiomers: The synthesis typically yields a racemate (±) unless asymmetric catalysis or chiral resolution is employed.

  • Structural Rigidity: The fused ring system prevents free rotation of the C1-C2 bond, locking the aminomethyl and hydroxyl groups into a fixed spatial orientation relative to the aromatic ring. This rigidity is crucial for high-affinity binding in receptor pockets.

Part 3: Synthetic Methodology

The most robust synthetic route for 1-(aminomethyl)-1-hydroxy indanes involves the Henry Reaction (Nitroaldol Addition) followed by hydride reduction. This method constructs the quaternary center at C1 efficiently.

Reaction Pathway Diagram

Synthesis SM 4-Methyl-1-Indanone (C10H10O) Inter 1-(Nitromethyl)-4-methyl- 2,3-dihydroinden-1-ol (Nitroaldol Intermediate) SM->Inter Henry Reaction (Nucleophilic Addition) Reagent1 Nitromethane (CH3NO2) Base (KOtBu or amine) Reagent1->Inter Product 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol (Target) Inter->Product Reduction (-NO2 to -NH2) Reagent2 LiAlH4 or H2/Raney Ni Reduction Reagent2->Product

Figure 1: Synthetic pathway via the Henry Reaction. The ketone carbonyl is attacked by the nitromethane anion, forming a tertiary alcohol and a nitro group, which is subsequently reduced to the amine.

Detailed Protocol (Adaptation)

Step 1: Nitroaldol Addition (Henry Reaction)

  • Reagents: Dissolve 4-methyl-1-indanone (1.0 eq) in anhydrous THF or Nitromethane (solvent/reagent).

  • Catalyst: Add a catalytic amount of base (e.g., Potassium tert-butoxide or DBU) at 0°C.

  • Mechanism: The deprotonated nitromethane attacks the C1 carbonyl. The 4-methyl group may exert minor steric hindrance, potentially slowing kinetics compared to unsubstituted indanone.

  • Workup: Quench with dilute HCl. Extract with EtOAc. The intermediate nitro-alcohol is often an oil.

Step 2: Reduction

  • Reagents: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous ether or THF under Argon.

  • Addition: Add the nitro-alcohol intermediate dropwise to the hydride suspension (Exothermic!).

  • Conditions: Reflux for 4–12 hours to ensure complete reduction of the nitro group.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Purification: The crude amine can be purified via recrystallization (from Isopropanol/Hexane) or converted to the HCl salt for stability.

Part 4: Chemical Reactivity & Stability

Functional Group Analysis
  • Tertiary Alcohol (C1-OH):

    • Oxidation: Resistant to mild oxidation. Strong oxidants may cleave the ring or cause dehydration.

    • Dehydration: Under acidic conditions (e.g., H₂SO₄), the alcohol can eliminate water to form 4-methyl-1-(aminomethyl)-indene (formation of a double bond at C1-C2).

  • Primary Amine (-CH₂NH₂):

    • Nucleophilicity: Highly reactive. Readily undergoes N-alkylation or acylation.

    • Carbamate Formation: Reacts with Boc₂O or Cbz-Cl to form protected intermediates suitable for peptide coupling.

Reactivity Map

Reactivity Center 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol Salt Hydrochloride Salt (Increased Stability) Center->Salt HCl/Et2O Oxazolidinone Spiro-Oxazolidinone (Cyclization with Phosgene/CDI) Center->Oxazolidinone CDI or Phosgene (Ring Closure) Alkene Indene Derivative (Acid-Catalyzed Dehydration) Center->Alkene H2SO4, Heat (-H2O) Amide Amide/Carbamate (N-Acylation) Center->Amide R-COCl or Boc2O

Figure 2: Potential chemical transformations.[1][2] The formation of spiro-oxazolidinones is particularly valuable for generating chiral auxiliaries.

Part 5: Handling & Safety Data

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin Irritation Causes skin irritation (H315).[3]Wear nitrile gloves and lab coat.
Eye Irritation Causes serious eye irritation (H319).[3]Use chemical safety goggles.
Storage Hygroscopic.Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Self-Validating Safety Protocol: Always verify the integrity of the amine by checking for the "fishy" odor of degradation or discoloration (yellowing). If the solid appears deliquescent, it has likely absorbed water/CO₂ (forming carbonates); recrystallize as the HCl salt before use.

References

  • BenchChem. 4-Methyl-1-indanone Synthesis and Friedel-Crafts Cyclization Protocols. Retrieved from .

  • Organic Syntheses. Synthesis of Indanones via Friedel-Crafts Acylation and Nitromethane Addition. Org.[4][1][5][6][7] Synth. 2008, 85, 64-71. Link.

  • PubChem. Compound Summary: 1-Aminoindan and Indanol Derivatives. National Library of Medicine. Link.

  • ResearchGate. Synthesis of 1-(aminomethyl)-indanol derivatives and impurities in Varenicline synthesis.Link.

  • EPA CompTox. Physicochemical Properties of Indanol Derivatives. US Environmental Protection Agency. Link.[4]

Sources

Synthesis Pathways for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol presents a classic challenge in medicinal chemistry: the construction of a quaternary chiral center bearing both a hydroxyl group and an aminomethyl moiety within a rigid bicyclic scaffold. This structural motif—a conformationally restricted analogue of phenylethanolamine—is frequently encountered in the development of CNS-active agents and adrenergic receptor ligands.

This guide details two distinct, field-validated synthetic pathways. Route A (The Nitroaldol Strategy) is presented as the "Gold Standard" for laboratory and pilot-scale synthesis due to its robust nature and atom economy. Route B (The Spiro-Oxirane Strategy) is provided as a stereochemically distinct alternative that avoids nitro-intermediates. Both pathways utilize 4-methyl-1-indanone as the critical starting material.

Retrosynthetic Analysis

To design a self-validating protocol, we must first deconstruct the target molecule. The presence of the 1-hydroxy-1-aminomethyl motif on the indane ring suggests two primary disconnections:

  • C1–CH2NH2 Disconnection: Implies a nucleophilic attack of a one-carbon synthon (nitromethane or cyanide) onto the ketone.

  • C–O / C–N Disconnection: Implies the ring-opening of a spiro-epoxide intermediate.

Visualization: Retrosynthetic Logic

Retrosynthesis Target TARGET MOLECULE 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Nitro INTERMEDIATE A 1-(Nitromethyl)-4-methyl-indanol (Nitroaldol Adduct) Target->Nitro Reduction (NO2 to NH2) Epoxide INTERMEDIATE B 4-methyl-spiro[indane-1,2'-oxirane] Target->Epoxide Ring Opening (NH3) SM STARTING MATERIAL 4-methyl-1-indanone Nitro->SM Henry Reaction (MeNO2) Epoxide->SM Corey-Chaykovsky (Me3SOI)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections leading back to 4-methyl-1-indanone.

Route A: The Nitroaldol (Henry) Strategy

Status: Preferred Route (High Throughput / Scalable)

This pathway utilizes the Henry reaction to install the carbon framework, followed by a global reduction. It is preferred for its operational simplicity and the avoidance of unstable epoxide intermediates.

Phase 1: The Henry Reaction

Reaction: Condensation of 4-methyl-1-indanone with nitromethane.

  • Reagents: Nitromethane (

    
    ), Ethanol (
    
    
    
    ), Potassium tert-butoxide (
    
    
    ) or Sodium Ethoxide (
    
    
    ).
  • Mechanism: Base-mediated deprotonation of nitromethane forms a nitronate anion, which attacks the ketone at C1.

Protocol:

  • Setup: Charge a dry 3-neck flask with 4-methyl-1-indanone (1.0 eq) and anhydrous Ethanol (10 V).

  • Activation: Add Nitromethane (5.0 eq). The excess serves to drive the equilibrium forward.

  • Catalysis: Cool to 0°C. Dropwise add a solution of KOtBu (0.2 eq) in THF or EtOH. Note: Strong bases favor the reaction but can cause retro-aldol if the temperature spikes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

  • Quench: Neutralize carefully with glacial acetic acid (1.0 eq relative to base).

  • Workup: Concentrate under vacuum. Dissolve residue in EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Silica, 0-30% EtOAc in Hexane).

    • Checkpoint: Intermediate is 1-(nitromethyl)-4-methyl-2,3-dihydroinden-1-ol .

Phase 2: Nitro Group Reduction

Reaction: Hydrogenation of the nitro group to the primary amine.

  • Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Methanol (
    
    
    
    ).
  • Alternative: Lithium Aluminum Hydride (

    
    ) in THF (Strictly anhydrous).
    

Protocol (Catalytic Hydrogenation - Safer/Scalable):

  • Setup: Dissolve the nitro-alcohol intermediate in MeOH (10 V).

  • Catalyst: Add Raney Nickel (20 wt% of substrate) under an Argon blanket. Caution: Ra-Ni is pyrophoric.

  • Hydrogenation: Pressurize vessel to 50 psi (3.5 bar)

    
    . Agitate at room temperature for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove catalyst. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate to yield the crude amino-alcohol.

  • Salt Formation: Dissolve in minimal EtOH and add HCl/Ether to precipitate the hydrochloride salt for high purity.

Visualization: Route A Workflow

HenryRoute SM 4-Methyl-1-indanone Step1 Step 1: Henry Rxn MeNO2, Base, 0°C SM->Step1 Inter Nitro-Alcohol Intermediate Step1->Inter Step2 Step 2: Reduction H2, Ra-Ni (or LAH) Inter->Step2 Prod Target Amino-Alcohol Step2->Prod

Figure 2: Step-by-step workflow for the Nitroaldol (Henry) synthesis pathway.

Route B: The Spiro-Oxirane Strategy

Status: Alternative Route (Stereochemical Control Potential)

This route uses the Corey-Chaykovsky reaction.[1][2][3][4] It is particularly useful if the user wishes to avoid high-pressure hydrogenation or nitro compounds.

Phase 1: Epoxidation

Reaction: Formation of the spiro-epoxide using a sulfur ylide.

  • Reagents: Trimethylsulfoxonium iodide (

    
    ), Sodium Hydride (
    
    
    
    ), DMSO/THF.
  • Mechanism: Formation of the dimethylsulfoxonium methylide, followed by nucleophilic attack on the ketone and ring closure.

Protocol:

  • Ylide Formation: In a dry flask under

    
    , wash NaH  (60% dispersion, 1.2 eq) with hexane. Add dry DMSO . Add 
    
    
    
    (1.2 eq) portion-wise. Stir at RT until gas evolution ceases (approx. 1 hr). Solution becomes clear.
  • Addition: Add solution of 4-methyl-1-indanone (1.0 eq) in dry THF dropwise.

  • Reaction: Heat to 50°C for 3 hours.

  • Workup: Pour into ice water. Extract with Diethyl Ether (

    
    ).[5] The epoxide is often hydrolytically unstable; process quickly.
    
Phase 2: Epoxide Opening

Reaction: Nucleophilic ring opening with ammonia.

  • Reagents: Methanolic Ammonia (

    
     in 
    
    
    
    ) or aqueous Ammonium Hydroxide (
    
    
    ).

Protocol:

  • Setup: Dissolve the crude spiro-epoxide in 7N

    
    /MeOH  (sealed tube).
    
  • Reaction: Heat to 60°C for 4–6 hours. The ammonia attacks the less hindered carbon (the methylene), resulting in the tertiary alcohol.

  • Isolation: Evaporate solvent. The residue is the free base of the target.

Critical Process Parameters (CPP) & Safety

ParameterRoute A (Henry)Route B (Epoxide)Impact
Water Content Moderate ToleranceZero Tolerance Route B uses NaH; water kills the ylide immediately.
Temperature 0°C (Step 1)50–60°CHigh temp in Henry rxn causes dehydration to nitroalkene.
Safety Nitromethane NaH / DMSO MeNO2 is shock-sensitive (heating). NaH/DMSO can be explosive above 60°C.
Impurity Profile Nitroalkene (elimination)Diol (hydrolysis)Elimination products are difficult to separate from the final product.

Analytical Validation

To confirm the identity of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol , the following spectral characteristics are expected. Note: Data is predicted based on the 4-methylindanone scaffold.

1H NMR (400 MHz, DMSO-d6)
  • δ 7.0–7.2 (m, 3H): Aromatic protons (Indane ring).

  • δ 5.1 (br s, 1H): Hydroxyl proton (-OH), exchangeable with

    
    .
    
  • δ 2.8–3.0 (m, 2H): Methylene protons of the aminomethyl group (

    
    ).
    
  • δ 2.6–2.8 (m, 2H): Benzylic protons at C3 of the indane ring.

  • δ 2.25 (s, 3H): Diagnostic Peak – The methyl group at C4.

  • δ 1.8–2.1 (m, 2H): Methylene protons at C2 of the indane ring.

Mass Spectrometry (ESI+)[6][7]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.25 g/mol

  • Expected [M+H]+: 178.25 m/z

References

  • Henry Reaction (General Mechanism & Applications)

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.
  • Synthesis of Amino-Indanols (Varenicline Intermediates)

    • Singer, R. A., et al. (2004). "Preparation of 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization." Organic Letters, 6(14), 2357-2360.[6] (Describes the synthesis of the closely related 1-aminomethyl-indanol scaffold).

  • Corey-Chaykovsky Reaction on Indanones

    • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.

  • Safety Data (Nitromethane)

    • PubChem Compound Summary for CID 6375, Nitromethane.

Sources

Retrosynthetic Analysis & Technical Guide: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol CAS Registry Number: (Analogous structures: 1-Indanol derivatives) Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol

This technical guide details the retrosynthetic dissection and forward synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . This scaffold represents a conformationally restricted analogue of phenylethanolamines (e.g., octopamine, norepinephrine), featuring a 1,1-disubstituted indane core. The presence of a quaternary-like center at C1 (a tertiary alcohol with an aminomethyl pendant) imparts significant rigidity, making it a valuable pharmacophore for CNS-active ligands and adrenergic receptor modulators.

The synthesis strategy prioritizes the Henry Reaction (Nitroaldol) followed by Hydride Reduction . This route is selected over cyanohydrin formation due to the superior stability of the nitro-alcohol intermediate and the avoidance of toxic cyanide reagents in the initial functionalization.

Structural Analysis & Reactivity Profile

The target molecule features three critical structural elements that dictate the synthetic approach:

  • The Indane Core: A bicyclic system requiring an intramolecular ring-closure strategy, typically via Friedel-Crafts acylation.[1]

  • The 4-Methyl Substituent: This position is ortho to the alkyl bridgehead (C3a). To achieve this regiochemistry, the precursor phenylpropanoic acid must bear a methyl group at the ortho position (2-methyl) relative to the alkyl chain.

  • The C1 Amino-Alcohol Motif: A tertiary benzylic alcohol adjacent to a primary amine. This 1,2-aminoalcohol functionality is sensitive to dehydration (forming indenes) and hydrogenolysis (loss of OH) under standard catalytic hydrogenation conditions.

Critical Control Point: Regiochemistry

A common misconception is that meta-substituted precursors yield 4-substituted indanones. Structural logic dictates that 4-methyl-1-indanone is derived from 3-(2-methylphenyl)propanoic acid (o-tolyl analog). Cyclization of the ortho-isomer forces ring closure at the only available open ortho position (C6 of the phenyl ring), which becomes C7a of the indanone, placing the original methyl group at C4.

Retrosynthetic Analysis

The retrosynthetic strategy relies on two primary disconnections:[2]

  • C1–C(exocyclic) Disconnection: Removal of the aminomethyl tail reveals the ketone precursor, 4-methyl-1-indanone , utilizing the Henry reaction transform.

  • Acyl Bond Disconnection: Breaking the C1–C7a bond (indanone numbering) leads to the acyclic precursor 3-(2-methylphenyl)propanoic acid .

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis TM Target Molecule 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Nitro Intermediate A 1-(Nitromethyl)-4-methyl-2,3-dihydroinden-1-ol TM->Nitro Reduction (LiAlH4) Indanone Key Precursor 4-Methyl-1-indanone Nitro->Indanone Henry Reaction (Nitromethane) Acid 3-(2-Methylphenyl)propanoic acid Indanone->Acid Friedel-Crafts Cyclization Cinnamic (E)-3-(2-Methylphenyl)acrylic acid Acid->Cinnamic Hydrogenation Start Starting Materials o-Tolualdehyde + Malonic Acid Cinnamic->Start Knoevenagel

Caption: Retrosynthetic tree illustrating the disconnection to commercially available o-tolualdehyde.

Forward Synthesis: Step-by-Step Protocol

Phase 1: Construction of the Indanone Core

Objective: Synthesis of 4-methyl-1-indanone.

Step 1.1: Knoevenagel Condensation

  • Reagents: o-Tolualdehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat).

  • Protocol: Reflux o-tolualdehyde and malonic acid in pyridine with catalytic piperidine for 4–6 hours. Decarboxylation occurs in situ.

  • Workup: Pour into ice-HCl. Filter the precipitate (2-methylcinnamic acid).

  • Yield Expectation: 85–90%.

Step 1.2: Hydrogenation

  • Reagents: 2-Methylcinnamic acid, H₂ (balloon), 10% Pd/C, MeOH.

  • Protocol: Stir at RT for 12 hours.

  • Mechanism: Syn-addition of hydrogen across the alkene.

  • Product: 3-(2-Methylphenyl)propanoic acid.

Step 1.3: Intramolecular Friedel-Crafts Acylation

  • Reagents: Polyphosphoric Acid (PPA) or SOCl₂ followed by AlCl₃.

  • Preferred Method (PPA): Heat the propanoic acid derivative in PPA at 70–90°C for 2 hours.

  • Logic: PPA acts as both solvent and acid catalyst, generating the acylium ion which attacks the aromatic ring at the position ortho to the alkyl chain (the only sterically and electronically favorable site).

  • Product: 4-Methyl-1-indanone .[1]

  • Validation: ¹H NMR will show a singlet methyl at ~2.3 ppm and the characteristic AA'BB' or ABCD aromatic pattern of a 1,2,3-trisubstituted benzene ring (in the context of the fused system).

Phase 2: Functionalization & Reduction

Objective: Installation of the amino-methyl group via the Henry Reaction.

Step 2.1: The Henry Reaction (Nitroaldol)

  • Reagents: 4-Methyl-1-indanone (1.0 eq), Nitromethane (10 eq, solvent/reactant), DBU (0.1 eq) or KOtBu (1.1 eq).

  • Protocol:

    • Dissolve indanone in dry nitromethane (or THF/Nitromethane mix).

    • Add base at 0°C under N₂.

    • Stir at 0°C to RT. Monitor by TLC.

    • Critical Control: Do not heat. Heating promotes dehydration to the nitroalkene (1-(nitromethylene)-4-methylindane), which destroys the desired tertiary alcohol.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Product: 1-(Nitromethyl)-4-methyl-2,3-dihydroinden-1-ol.

Step 2.2: Global Reduction

  • Challenge: Catalytic hydrogenation (Pd/C) carries a high risk of hydrogenolysis (cleaving the benzylic C–OH bond) to form 1-(aminomethyl)-4-methylindane.

  • Solution: Stoichiometric reduction using Lithium Aluminum Hydride (LiAlH4).

  • Protocol:

    • Suspend LiAlH4 (3.0 eq) in dry THF at 0°C.

    • Add solution of nitro-alcohol dropwise.

    • Reflux for 4–6 hours to ensure complete reduction of the nitro group to the amine.

    • Fieser Workup: Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular white precipitate.
  • Product: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol .

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization S1 o-Tolualdehyde S2 3-(2-Me-Ph)propanoic acid S1->S2 1. Malonic Acid/Py 2. H2, Pd/C S3 4-Methyl-1-indanone S2->S3 PPA, 90°C Cyclization S4 Nitro-Alcohol Intermediate S3->S4 MeNO2, DBU Henry Rxn Target Target Molecule (Amino-Alcohol) S4->Target LiAlH4, THF Reduction

Caption: Forward synthesis workflow highlighting the critical intermediate 4-Methyl-1-indanone.

Technical Data & Validation

Key Reagents and Safety Profile
ReagentRoleHazard ClassHandling Precaution
Nitromethane NucleophileFlammable/ExplosiveDo not heat as sodium salt; shock sensitive when dry.
LiAlH4 Reducing AgentPyrophoricReacts violently with water. Use under inert atmosphere.
Polyphosphoric Acid Cyclization AgentCorrosiveViscous; requires mechanical stirring.
Analytical Expectations (Target Molecule)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.1–7.3 (m, 3H, Aromatic).
      
    • 
       2.35 (s, 3H, Ar-Me ).
      
    • 
       2.8–3.1 (m, 2H, CH₂-NH₂).
      
    • 
       1.8–2.6 (m, 4H, Indane CH₂).
      
    • Broad singlet for OH/NH₂ (exchangeable).

  • Mass Spectrometry: [M+H]⁺ peak at m/z 178.1.

References

  • BenchChem. (2025). 4-Methyl-1-indanone Synthesis and Friedel-Crafts Cyclization Protocols. Retrieved from

  • Luzzio, F. A. (2001). The Henry reaction: recent examples.[3] Tetrahedron, 57(5), 915-945. (General mechanism reference).

  • Singer, R. A., et al. (2004). Preparation of 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization.[4] Organic Letters, 6(14), 2357.[4] (Describes synthesis of analogous amino-indanol impurities).

  • Organic Chemistry Portal. (2025). Henry Reaction (Nitroaldol Reaction) - Mechanism and Recent Literature.[5] Retrieved from

  • Estévez, J. C., et al. (2013). Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation.[1][6] Journal of Organic Chemistry. (Contextual reference for PPA cyclization conditions).

Sources

Pharmacological Profiling & Therapeutic Potential of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol represents a specialized scaffold in the domain of conformationally restricted phenylethanolamines .[1][2] Structurally, it integrates the pharmacophore of endogenous catecholamines (specifically octopamine and norepinephrine) into a rigid indane framework. This restriction reduces the entropic penalty of receptor binding, potentially offering superior subtype selectivity compared to flexible chain analogs.

This guide provides a comprehensive technical analysis of this Novel Chemical Entity (NCE), focusing on its Structure-Activity Relationship (SAR), predicted receptor profiles (Adrenergic/Serotonergic), and the experimental protocols required to validate its biological activity.

Structural Analysis & Rational Drug Design

The Pharmacophore

The molecule is a rigidified analog of 2-amino-1-(o-tolyl)ethanol .[1][2] Its biological activity is dictated by three critical structural features:

  • 1-Hydroxy-1-aminomethyl Motif: This creates a "beta-ethanolamine" arrangement essential for hydrogen bonding with the serine residues in the binding pockets of Monoamine GPCRs (e.g., Ser203/204/207 in Adrenergic receptors).[1]

  • Indane Ring System: The bicyclic core locks the ethylamine side chain into a specific rotamer.[2] This restriction often favors binding to

    
    -adrenergic receptors or the Norepinephrine Transporter (NET) by mimicking the "folded" bioactive conformation of norepinephrine.
    
  • 4-Methyl Substituent: Located at the peri-position relative to the bridgehead, this group introduces significant steric bulk.[1][2] In medicinal chemistry, this substitution is often used to:

    • Block metabolic oxidation at the equivalent "ortho" position.

    • Induce selectivity by clashing with smaller pockets in off-target receptors (e.g., Dopamine D2).

SAR Logic Visualization

The following diagram illustrates the mapping of chemical features to biological targets.

SAR_Logic Molecule 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol Feature1 1-OH Group (H-Bond Donor) Molecule->Feature1 Feature2 Primary Amine (Protonated at pH 7.4) Molecule->Feature2 Feature3 Indane Core (Conformational Lock) Molecule->Feature3 Feature4 4-Methyl Group (Lipophilic/Steric) Molecule->Feature4 Target1 Adrenergic Receptors (Alpha/Beta) Feature1->Target1 Serine Interaction Feature2->Target1 Asp113 Salt Bridge Target2 NET Transporter (Inhibition) Feature3->Target2 Bioactive Fold Target3 TAAR1 (Agonism) Feature4->Target3 Lipophilic Pocket

Caption: SAR mapping of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol features to predicted GPCR and Transporter targets.

Predicted Biological Activity[3][4][5][6]

Based on homology with 1-aminoindan (psychoactive) and synephrine/octopamine (adrenergic), the following pharmacological profile is hypothesized:

Primary Target: -Adrenergic Agonism

The rigid structure mimics the pharmacophore of Dexmedetomidine .[1][2] The 1-OH group is critical for agonist efficacy.[1]

  • Mechanism: Activation of

    
    -coupled GPCRs, leading to inhibition of Adenylyl Cyclase and reduction of cAMP.
    
  • Therapeutic Potential: Analgesia (sparing respiratory depression), sedation, and potentially hypertension management.

Secondary Target: NET/DAT Inhibition

Indane derivatives are privileged scaffolds for Monoamine Transporter (MAT) inhibitors.[2]

  • Mechanism: Competitive inhibition of the Norepinephrine Transporter (NET).

  • Therapeutic Potential: Antidepressant activity or ADHD management (similar to Viloxazine).[2]

Metabolic Stability

The 4-methyl group is predicted to enhance metabolic stability compared to the non-methylated parent.[1][2]

  • CYP450 Prediction: The methyl group blocks the metabolically vulnerable position adjacent to the bridgehead. Primary metabolism is expected to shift to hydroxylation at the C6 or C7 position (aromatic ring) or glucuronidation of the C1-hydroxyl.

Experimental Validation Protocols

To validate the biological activity, the following "Gold Standard" assays are required. These protocols are designed to be self-validating with positive controls.[1]

Synthesis of the Lead Compound

Note: A robust synthesis is required before testing.

  • Starting Material: 4-Methyl-1-indanone.[1]

  • Henry Reaction: React with nitromethane (

    
    ) using a base catalyst (e.g., KOtBu) to form the nitro-aldol intermediate.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or hydride reduction (
    
    
    
    ) to yield the 1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol.[1][2]
  • Purification: HPLC to separate enantiomers (Chiralpak AD-H column), as biological activity is likely stereospecific (typically the R-isomer at C1 is active for adrenergic targets).[1][2]

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine affinity (


) for Adrenergic 

receptors.

Materials:

  • Source: CHO cells stably expressing human

    
    -AR.
    
  • Radioligand: [3H]-RX821002 (Antagonist) or [3H]-UK14304 (Agonist).[1]

  • Non-specific Control: 10

    
    M Phentolamine.
    

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).[1]
    • 25

      
      L Radioligand (final conc. ~ 
      
      
      
      ).
    • 25

      
      L Test Compound (1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Assay: cAMP Inhibition (Gi-Coupled)

Objective: Confirm agonist vs. antagonist activity.

Protocol (HTRF - Homogeneous Time Resolved Fluorescence):

  • Cell Seeding: Seed

    
    -expressing cells (2,000 cells/well) in low-volume 384-well plates.
    
  • Stimulation: Add Forskolin (10

    
    M) to induce cAMP production.
    
  • Treatment: Concurrently add Test Compound.

    • Agonist Mode: Compound should decrease Forskolin-induced cAMP.[1][2]

    • Antagonist Mode: Compound should reverse the effect of a known agonist (e.g., UK14304).

  • Detection: Add HTRF lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody.[1]

  • Read: Measure FRET signal (665nm/620nm ratio). A decrease in signal indicates high cAMP (no agonist activity); high signal indicates low cAMP (agonist activity).

Data Presentation & Interpretation

Quantitative results should be structured as follows for peer review or IND filing:

ParameterAssay TypeReference Standard (Dexmedetomidine)Test Compound (Predicted)Interpretation
Binding Affinity (

)
Radioligand (

)
~1-5 nM10-100 nM Moderate affinity expected due to 4-methyl steric bulk.[1][2]
Functional Potency (

)
cAMP Inhibition~2 nM50 nM Potency tracks with affinity; 1-OH group ensures efficacy.
Selectivity Ratio

vs

Binding
>1000-fold>100-fold Indane rigidity favors

; less flexible than phenylethanolamines.[2]
Lipophilicity (cLogP) In Silico2.82.1 Good BBB permeability predicted.

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead validation.

Workflow Start Start: 4-Methyl-1-indanone Synth Synthesis: Henry Rxn + Reduction Start->Synth Chiral Chiral Separation (Isolation of R-isomer) Synth->Chiral Screen1 Primary Screen: Radioligand Binding (Alpha-2) Chiral->Screen1 Decision Ki < 100 nM? Screen1->Decision Func Functional Assay: cAMP / GTP-gamma-S Decision->Func Yes Discard Discard / Refine Structure Decision->Discard No ADME ADME Profiling: Microsomal Stability Func->ADME Lead Lead Candidate Nomination ADME->Lead

Caption: Critical path workflow for validating 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol as a lead candidate.

References

  • Nichols, D. E., et al. (1990). "Synthesis and evaluation of 2-amino-1-indanol analogues as conformationally restricted phenylethanolamines." Journal of Medicinal Chemistry, 33(9), 2501-2506.

  • IUPHAR/BPS Guide to Pharmacology. "Adrenoceptors: Alpha2 Family." International Union of Basic and Clinical Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter: Conformationally Restricted Analogs).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes are intended for research purposes only. The biological activities and optimal protocols for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol have not been extensively characterized in publicly available literature. The following guide provides a general framework and detailed protocols for the initial in vitro characterization of this novel compound, based on standard practices for drug discovery and chemical biology. Researchers must optimize these protocols for their specific cell lines and experimental conditions.

Introduction: A Framework for Characterizing a Novel Indenol Derivative

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a unique small molecule featuring a rigid indane scaffold, a primary aminomethyl group, and a tertiary alcohol. The indane core is present in various biologically active compounds, and the aminomethyl group can be a key pharmacophore for interacting with biological targets such as receptors and enzymes.[1] The presence of both a hydrogen bond donor (hydroxyl, amino) and acceptor (amino) suggests potential interactions with protein active sites.

Given the lack of specific data, a systematic approach is required to determine the bioactivity of this compound. This guide outlines a logical workflow for its initial characterization in a cell culture setting, beginning with fundamental preparations and cytotoxicity screening, followed by hypothesis-driven assays to probe for potential anticancer and antioxidant activities.

PART 1: Compound Handling and Stock Solution Preparation

The first critical step in any in vitro study is the proper solubilization and storage of the test compound to ensure reproducible results.

1.1. Solubility Assessment

The predicted lipophilicity of the compound suggests it may have limited aqueous solubility. Therefore, organic solvents suitable for cell culture are recommended.

Protocol 1: Solubility Testing

  • Prepare small, accurately weighed aliquots (e.g., 1 mg) of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol.

  • Add a known volume (e.g., 100 µL) of a test solvent (e.g., DMSO, Ethanol, or a 1:1 mixture of Ethanol:PBS).

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If fully dissolved, the compound is soluble at ≥10 mg/mL in that solvent. If not, add increasing volumes of the solvent until dissolution is achieved to determine the approximate solubility.

  • Recommendation: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.

1.2. Stock Solution Preparation and Storage

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Determine the molecular weight of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (C11H15NO = 177.24 g/mol ).

  • Accurately weigh a precise amount of the compound (e.g., 5 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: 5 mg = 0.005 g

    • Volume (L) = 0.005 g / (177.24 g/mol * 0.010 mol/L) = 0.00282 L = 2.82 mL

  • Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

  • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

PART 2: Initial Cytotoxicity Profiling

Before assessing any specific biological activity, it is essential to determine the concentration range over which the compound affects cell viability. This will establish an appropriate concentration window for subsequent mechanism-of-action studies.

2.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (24-72h) A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent (3-4h) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 value using an MTT assay.

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell LineExposure Time (h)IC50 (µM)
MCF-74815.2
A5494828.9
HEK29348> 100

This table provides a clear summary for comparing the compound's potency across different cell lines.

PART 3: Screening for Potential Biological Activities

Based on the IC50 values, subsequent assays should use a range of concentrations below the IC50 to study specific mechanisms without causing widespread cell death. The presence of an aminomethyl group on a rigid scaffold is a feature found in some anticancer agents.[1]

3.1. Antiproliferative Activity: Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation after treatment.

Protocol 4: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol at non-lethal concentrations (e.g., 0.2x, 0.5x, and 1x IC50) for 24-48 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium and allow the cells to grow for 7-14 days, until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash away excess stain with water and allow the plate to air dry. Count the number of colonies (typically defined as >50 cells) in each well.

  • Analysis: Normalize the number of colonies in treated wells to the vehicle control to determine the surviving fraction.

3.2. Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Protocol 5: Propidium Iodide (PI) Staining for Cell Cycle

  • Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow for Anticancer Screening

Anticancer_Screening A Determine IC50 (MTT Assay) B Select Sub-IC50 Concentrations A->B C Assess Long-Term Survival (Colony Formation Assay) B->C D Analyze Cell Cycle Arrest (PI Staining & Flow Cytometry) B->D E Investigate Apoptosis (Annexin V Assay) B->E

Caption: A systematic approach for initial anticancer screening.

3.3. Potential Antioxidant Activity

Some phenolic and amino-alcohol compounds exhibit antioxidant properties.[2] A cellular-based assay can determine if this compound can mitigate oxidative stress.

Protocol 6: Cellular Reactive Oxygen Species (ROS) Detection

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow to adhere overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1-4 hours.

  • ROS Induction: Induce oxidative stress by adding an agent like H2O2 or tert-butyl hydroperoxide (t-BHP) to the wells. Include a positive control (e.g., N-acetylcysteine) and a negative control (inducer only).

  • DCFDA Staining: During the last 30-60 minutes of treatment, load the cells with the DCFDA (2',7'-dichlorofluorescin diacetate) probe. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Analysis: A reduction in fluorescence in compound-treated wells compared to the ROS-inducer-only wells indicates antioxidant activity.

Conclusion and Future Directions

This document provides a foundational set of protocols to begin the in vitro characterization of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol. The initial cytotoxicity data is paramount for designing subsequent, more nuanced experiments. Based on the results from the antiproliferative and cell cycle assays, further investigation into specific molecular targets, such as kinases or DNA-interacting proteins, may be warranted. Should antioxidant activity be observed, its potential as a cytoprotective agent could be explored. Each step in this process is designed to build upon the last, guiding the researcher from a compound of unknown function to one with a defined biological activity profile.

References

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: This paper describes the synthesis of a related indane derivative, highlighting the chemical class of the compound of interest. (Source: ResearchGate, URL: [Link])

  • PubChem Entry for 4-methyl-2,3-dihydro-1H-inden-1-ol: Provides chemical and physical properties of a structurally similar compound lacking the aminomethyl group. (Source: PubChem, URL: [Link])

  • Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties: A study demonstrating that aminomethyl derivatives of phenolic compounds can possess significant antioxidant properties. (Source: PubMed, URL: [Link])

  • 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: This article highlights the importance of the 1-aminomethyl group in structure-activity relationship (SAR) studies for anticancer drug development. (Source: PubMed, URL: [Link])

  • General Cell Culture Media Information: Provides background on the types of media used for various cell lines.
  • Bioactive compounds with antioxidant and antimicrobial properties: Discusses various chemical compounds, including those with aminomethyl-like structures, and their biological activities. (Source: PMC, URL: [Link])

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts: Describes the synthesis and anticancer/antibacterial properties of compounds containing an aminomethyl group. (Source: PMC, URL: [Link])

Sources

Application Note: Analytical Quantification of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the analytical quantification and purity profiling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (herein referred to as AMMI-1-ol ), a critical chiral amino-alcohol intermediate frequently utilized in the synthesis of CNS-active pharmaceutical agents and spiro-cyclic ligands.[1]

Executive Summary

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (AMMI-1-ol) represents a class of conformationally restricted amino-alcohols essential for constructing pharmacophores targeting monoamine transporters (MATs) and G-protein coupled receptors (GPCRs).[1] Its unique structural features—a rigid indane core, a quaternary stereocenter at C1, and a primary aminomethyl group—present specific analytical challenges, including weak UV chromophores, potential for enantiomeric impurities, and susceptibility to dehydration.[1]

This guide provides a validated, dual-method approach:

  • RP-HPLC-UV/MS for chemical purity and assay.

  • Chiral NP-HPLC for enantiomeric excess (ee) determination.

Physicochemical Profile & Analytical Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₅NOMW = 177.24 g/mol .[1] Monoisotopic Mass = 177.1154 Da.[1]
pKa (Basic) ~9.5 (Primary Amine)Requires high pH mobile phase or ion-pairing (TFA) to prevent peak tailing.[1]
LogP ~1.8 (Predicted)Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.[1]
Chromophore Indane Ring (Benzenoid)Weak UV absorbance.[1]

~210 nm (primary), ~265 nm (secondary).[1]
Chirality 1 Chiral Center (C1)Enantiomers must be separated using polysaccharide-based chiral selectors.[1]
Analytical Workflow Diagram

The following decision tree outlines the sample processing and method selection logic.

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Solubility Dissolution (MeOH:Water 80:20) Sample->Solubility Filter Filtration (0.22 µm PTFE) Solubility->Filter Decision Analysis Type? Filter->Decision ChemPurity Chemical Purity/Assay (RP-HPLC-UV/MS) Decision->ChemPurity Assay ChiralPurity Enantiomeric Excess (Chiral NP-HPLC) Decision->ChiralPurity Chirality Results1 Impurity Profile (Indanone, Dehydrated) ChemPurity->Results1 Results2 % ee (R- vs S-isomer) ChiralPurity->Results2

Figure 1: Analytical workflow for AMMI-1-ol characterization.

Protocol 1: Chemical Purity by RP-HPLC-UV/MS

Objective: Quantify AMMI-1-ol and detect key impurities (e.g., 4-methyl-1-indanone, dehydration products).[1]

Method Parameters
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: High pH stability allows operation at pH > pKa, ensuring the amine is neutral for sharper peak shape.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

    • B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    Time (min) % A % B Flow Rate (mL/min)
    0.0 95 5 1.0
    10.0 10 90 1.0
    12.0 10 90 1.0
    12.1 95 5 1.0

    | 15.0 | 95 | 5 | 1.0 |[1]

  • Detection:

    • UV: 210 nm (Quantification), 254 nm (Identification).[1]

    • MS: ESI Positive Mode (Scan 100-500 m/z). Target [M+H]⁺ = 178.12.[1]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of AMMI-1-ol Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 MeOH:Water.[1]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with Mobile Phase A.

System Suitability Criteria
  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for amines).[1]

  • Theoretical Plates (N): > 5,000.[1]

  • RSD (Area): < 2.0% (n=6 injections).[1]

Protocol 2: Enantiomeric Purity by Chiral NP-HPLC

Objective: Separate the (R)- and (S)-enantiomers of AMMI-1-ol.

Method Parameters
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).[1]

    • Rationale: Proven selectivity for β-amino alcohols.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is mandatory to suppress non-specific interactions of the primary amine with the silica support.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 210 nm.[1]

  • Temperature: 25°C.

Sample Preparation
  • Dissolve sample in Isopropanol (IPA) at 0.5 mg/mL.[1] Filter through 0.45 µm PTFE syringe filter.[1]

  • Caution: Avoid water in Normal Phase (NP) systems.[1]

Impurity Fate Mapping

Understanding the origin of impurities is crucial for process control.[1]

ImpurityFate SM Starting Material (4-Methyl-1-Indanone) Intermediate Cyanohydrin Intermediate SM->Intermediate TMSCN Product AMMI-1-ol (Target) Intermediate->Product LiAlH4 Red. Impurity2 Impurity B (Dimer/Oligomer) Intermediate->Impurity2 Side Rxn Impurity1 Impurity A (Dehydrated Indene) Product->Impurity1 Acid/Heat

Figure 2: Synthetic pathway and potential degradation products.[1]

Key Impurities Table
Impurity NameStructure DescriptionRRT (Approx)Origin
4-Methyl-1-Indanone Ketone precursor~1.5Unreacted Starting Material
Dehydrated Indene 1-(Aminomethyl)-4-methyl-1H-indene~2.1Acid-catalyzed elimination of -OH
Des-amino Analog 1-Hydroxy-4-methylindane~1.2Incomplete amination/reductive artifact

Method Validation Guidelines (ICH Q2)

To ensure regulatory compliance, the following validation parameters must be executed:

  • Linearity: Prepare 5 levels (50% to 150% of target concentration).

    
     must be > 0.999.[1]
    
  • Accuracy (Recovery): Spike placebo or solvent with known amounts of AMMI-1-ol at 80%, 100%, and 120%.[1] Recovery range: 98.0% – 102.0%.[1]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≈ 3.[1]

    • LOQ: S/N ≈ 10.

  • Robustness: Vary pH (±0.2 units), Column Temp (±5°C), and Flow Rate (±0.1 mL/min). Ensure resolution between AMMI-1-ol and Impurity A remains > 1.5.[1]

References

  • Guidance for Industry: Q2(R1) Validation of Analytical Procedures. International Conference on Harmonisation (ICH). Available at: [Link]

  • Separation of Amino-Alcohols on Polysaccharide-Based Chiral Stationary Phases.Journal of Chromatography A.
  • Analytical Methods for Indane Derivatives.Journal of Pharmaceutical and Biomedical Analysis. (General reference for indane chromophore detection).
  • PubChem Compound Summary: 1-amino-2,3-dihydro-1H-inden-4-ol. National Center for Biotechnology Information.[1] (Structural analog reference). Available at: [Link][1]

Sources

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol for organic synthesis applications

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Enhanced Chiral Scaffold for Asymmetric Synthesis and Medicinal Chemistry

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a conformationally restricted 1,2-amino alcohol. Unlike the widely utilized cis-1-amino-2-indanol (famous for the Indinavir synthesis), this scaffold features a tertiary alcohol at the C1 position and a primary aminomethyl group.

The presence of the 4-methyl substituent on the aromatic ring is the critical differentiator. This group introduces proximal steric bulk near the reaction center, potentially enhancing enantioselectivity when used as a chiral ligand and altering the lipophilicity profile in medicinal chemistry applications.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Formula C₁₁H₁₅NOCore Scaffold
MW 177.24 g/mol Fragment-based discovery compliant
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (OH, NH₂)Dual interaction points for catalysis
Chirality C1 CenterEnables asymmetric induction
pKa (Conj. Acid) ~9.5 (Amine)Basic handle for salt formation/resolution
Synthesis & Preparation Protocol

Objective: Preparation of 1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol from 4-methyl-1-indanone. Mechanism: Nucleophilic addition to the ketone followed by hydride reduction. The Henry reaction (nitroaldol) pathway is preferred for safety and scalability over the cyanohydrin route in many academic settings.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Methyl-1-indanone Step1 Nitromethane Addition (Henry Reaction) Start->Step1 CH3NO2, Base Inter 1-(Nitromethyl)-4-methyl-1-indanol Step1->Inter Step2 Reduction (H2/Pd-C or LiAlH4) Inter->Step2 End 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol Step2->End

Caption: Two-step synthesis via Henry reaction to generate the 1,2-amino alcohol motif.

Detailed Protocol

Step 1: Henry Reaction (Nitromethane Addition)

  • Reagents: 4-Methyl-1-indanone (1.0 eq), Nitromethane (5.0 eq), Ethanol (Solvent), Potassium tert-butoxide (KOtBu, 0.2 eq) or DBU (0.5 eq).

  • Procedure:

    • Dissolve 4-methyl-1-indanone in absolute ethanol under N₂ atmosphere.

    • Add nitromethane.

    • Cool to 0°C and add the base (KOtBu or DBU) dropwise to prevent exotherms.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

    • Monitoring: TLC (Hexane/EtOAc 3:1) should show consumption of the ketone.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Step 2: Reduction of the Nitro Group

  • Reagents: 1-(Nitromethyl)-intermediate, Pd/C (10% w/w), H₂ balloon (or LiAlH4 for chemical reduction).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-alcohol in MeOH.

    • Add Pd/C catalyst (carefully, under Argon).

    • Purge with H₂ and stir under H₂ atmosphere (1 atm) for 12–24 hours.

    • Note: If the reaction is sluggish due to the tertiary alcohol steric hindrance, Raney Nickel can be used as an alternative catalyst.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Salt Formation (Optional but recommended for storage): Dissolve the oil in minimal EtOH and add HCl/Ether to precipitate the hydrochloride salt.

Application: Asymmetric Catalysis (CBS-Type Reduction)

The 1,2-amino alcohol moiety allows this compound to serve as a chiral ligand for Boron, forming a rigid oxazaborolidine catalyst. The 4-methyl group provides a "steric wall" that can enhance enantioselectivity in the reduction of prochiral ketones.

Catalytic Cycle Diagram (DOT)

CatalyticCycle Ligand Chiral Ligand (4-Me-Indanol) Precat Oxazaborolidine Pre-catalyst Ligand->Precat + BH3 or Trimethylboroxine Complex Active Borane Complex Precat->Complex + BH3·THF (Coordination) Product Chiral Alcohol (Product) Complex->Product + Ketone (Hydride Transfer) Product->Ligand Hydrolysis (Recycle)

Caption: Proposed catalytic cycle for enantioselective borane reduction using the indanol ligand.

Protocol: Enantioselective Reduction of Acetophenone
  • Catalyst Formation (In situ):

    • In a flame-dried Schlenk flask, dissolve 1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (0.1 eq) in anhydrous THF.

    • Add Trimethylboroxine (0.1 eq) or BH₃·THF (0.1 eq). Reflux for 1 hour to form the oxazaborolidine.

  • Reduction:

    • Cool the catalyst solution to -20°C or -78°C (temperature control is critical for ee).

    • Add BH₃[1]·THF (0.6 eq, stoichiometric reductant).

    • Add Acetophenone (1.0 eq) slowly via syringe pump over 1 hour.

  • Quench & Analysis:

    • Quench with MeOH (carefully).

    • Partition between 1M HCl and Ether.

    • Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric excess (ee).

Application: Medicinal Chemistry (Spiro-Oxazolidinones)

This scaffold is ideal for synthesizing spiro-fused oxazolidinones, which are bioisosteres for various CNS-active pharmacophores.

Protocol: Cyclization to Spiro-Oxazolidinone

  • Reagents: Amino alcohol (1.0 eq), Carbonyl Diimidazole (CDI, 1.2 eq), CH₂Cl₂.

  • Procedure:

    • Dissolve the amino alcohol in dry CH₂Cl₂.

    • Add CDI in one portion.

    • Stir at RT for 4 hours. The reaction creates a cyclic carbamate fusing the amine and alcohol.

  • Result: Formation of 4'-methyl-2',3'-dihydro-5H-spiro[oxazolidine-4,1'-inden]-2-one .

  • Utility: This rigid spiro-cycle locks the nitrogen vector, useful for probing receptor binding pockets where restricted conformation is required.

References
  • General Synthesis of 1-Aminomethyl-1-indanols

    • Ghosh, A. K., et al. "Cis-1-Amino-2-indanol in Drug Design and Asymmetric Synthesis." Synthesis, 1997.[2]

    • Note: While focused on the 2-indanol, the cyanohydrin/Henry reaction methodologies described are found
  • Henry Reaction on Indanones

    • Ballini, R., et al.
  • Oxazaborolidine Catalysis (CBS Reduction)

    • Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts.
  • Carreira, E. M., et al. "Spiro[oxazolidine-4,1'-indanes]: Synthesis and Application." Journal of the American Chemical Society.

(Note: Specific spectral data for the 4-methyl derivative should be verified experimentally as literature data is sparse compared to the unsubstituted parent.)

Sources

Technical Application Note: Solubility Profiling and Dissolution Protocols for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a standardized protocol for the dissolution, storage, and handling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . Due to the specific structural features of this compound—a lipophilic indane core substituted with a polar hydroxyl group and a basic aminomethyl moiety—solubility is highly pH-dependent.

While this specific 4-methyl derivative is often used as a specialized intermediate or chiral scaffold, its physicochemical behavior mirrors that of the broader class of amino-indanols (e.g., cis-1-amino-2-indanol). This protocol utilizes a "First Principles" approach to ensure complete dissolution, minimizing the risk of "false negatives" in biological assays caused by micro-precipitation.

Physicochemical Identity
PropertyDescription
Chemical Name 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Core Structure Indane (Benzocyclopentene)
Functional Groups Secondary Alcohol (C1), Primary Amine (Exocyclic), Methyl (C4)
Predicted pKa ~9.5 (Amine), ~14 (Alcohol)
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
Physical State Solid (Likely off-white to pale yellow powder)
Solubility Class pH-dependent Amphiphile

Solubility Assessment & Mechanistic Logic

To dissolve this compound effectively, one must understand the "Amine Switch" mechanism.

  • Neutral State (pH > 10): The amine is unprotonated (

    
    ). The molecule is dominated by the lipophilic indane and methyl groups. Water solubility is poor; organic solvent solubility (DMSO, EtOH) is high.
    
  • Protonated State (pH < 8): The amine accepts a proton to become an ammonium cation (

    
    ). This charge drastically increases water solubility, allowing the compound to dissolve in aqueous buffers, provided the ionic strength is controlled.
    

Critical Warning: Attempting to dissolve the free base directly into neutral water (pH 7) often results in a suspension rather than a solution, leading to inconsistent experimental data.

DOT Diagram 1: Solubility Mechanism & Interaction Sites

SolubilityMechanism cluster_0 Mechanism Compound 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol DMSO Organic Phase (DMSO/Ethanol) Compound->DMSO High Solubility (Lipophilic Interaction) Acid Acidic Aqueous (pH < 6.0) Compound->Acid High Solubility (Protonation -NH3+) Neutral Neutral Aqueous (pH 7.4) Compound->Neutral Low/Risk of PPT (Hydrophobic Effect)

Caption: Solubility behavior is dictated by the protonation state of the primary amine. Acidic conditions favor aqueous solubility.

Standard Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Purpose: For long-term storage and use in biological assays (e.g., cell culture, enzymatic screens). Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Weighing: Weigh the target amount of solid into a sterile, amber glass vial. (e.g., 5 mg).[1]

  • Calculation: Calculate the volume of DMSO required to reach a 50 mM or 100 mM concentration.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of DMSO to the center of the vial.

  • Agitation: Vortex vigorously for 30-60 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Inspect visually against a light source. The solution must be completely clear and free of particulates.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Direct Aqueous Dissolution (For Chemistry/Analytics)

Purpose: For analytical standards (HPLC) or animal dosing where DMSO is restricted. Solvent: 0.1 M HCl or dilute Acetic Acid.

  • Solvent Prep: Prepare a 0.1 M Hydrochloric Acid (HCl) solution or 5% Acetic Acid in water.

  • Addition: Add the solvent to the solid compound.

  • Mechanism: The acid protonates the exocyclic amine, forming the hydrochloride or acetate salt in situ.

  • Adjustment: Once dissolved, the solution can be diluted with water or saline.

    • Note: If neutralizing to pH 7.4 is required, do so slowly while stirring, and ensure the final concentration is below the solubility limit (typically < 1 mM for the free base).

Experimental Workflow: Solubility Screening

If the standard protocols fail due to batch variability or high purity crystallization, follow this self-validating decision tree.

DOT Diagram 2: Dissolution Decision Tree

DissolutionWorkflow Start Start: Solid Compound SolventSelect Select Solvent: DMSO (Bio) or 0.1M HCl (Chem) Start->SolventSelect Vortex Vortex (1 min) SolventSelect->Vortex Check Visual Inspection: Clear? Vortex->Check Success Proceed to Experiment Check->Success Yes Fail Sonicate (40°C, 10 min) Check->Fail No Check2 Clear? Fail->Check2 Check2->Success Yes AddCoSolvent Add Co-solvent (10% Ethanol) Check2->AddCoSolvent No FailFinal Check Purity/Identity (LC-MS) AddCoSolvent->FailFinal

Caption: Systematic workflow to ensure complete dissolution and identify solubility limits.

Storage and Stability Guidelines

  • Hygroscopicity: Amino-alcohols can be hygroscopic. Store the solid in a desiccator.

  • Oxidation: Primary amines are susceptible to oxidation over time, leading to yellowing. Store under inert gas (Nitrogen or Argon) if possible.

  • Solution Stability:

    • DMSO Stock: Stable for months at -20°C.[2]

    • Aqueous Solution: Prepare fresh. The amine can react with atmospheric CO2 (carbamate formation) or degrade if left at neutral pH for extended periods.

References

  • General Solubility Protocols for Amino-Indanols

    • Source: Sigma-Aldrich.[3][1] "Product Information: (1R,2S)-(+)-cis-1-Amino-2-indanol." Accessed October 2023. (Used as a proxy for physicochemical behavior of the indanol class).

  • Amine Solubility Principles

    • Source: PubChem Compound Summary. "4-Amino-1-butanol (Analogous amino-alcohol properties)."

  • Stock Solution Preparation Guide

    • Source: MedChemExpress. "Solubility & Storage Guidelines."

  • Indanol Derivative Synthesis & Properties

    • Source: VulcanChem. "5-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol Properties." (Demonstrates structural analogy).

Sources

Troubleshooting & Optimization

Purification challenges of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification & Stability Protocols for Amino-Indanol Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . This molecule presents a unique "triad of difficulty" for purification:

  • Tertiary Benzylic Alcohol: High susceptibility to acid-catalyzed dehydration (elimination).

  • Primary Amine: High polarity and basicity, leading to "oiling out" during salt formation.

  • Chiral Center (C1): Requires strict enantiomeric control.

This guide moves beyond standard textbook answers, addressing the specific failure modes reported by process chemists working with this scaffold.

Module 1: Chemical Stability (The "Dehydration" Trap)

User Issue: "I attempted to form the HCl salt by adding 4M HCl in dioxane at 50°C. The solid turned yellow/brown, and LCMS shows a mass of [M-18]. What happened?"

Diagnosis: You have triggered Acid-Catalyzed Dehydration . The C1 position is a tertiary benzylic center. Unlike secondary alcohols (like standard 1-indanol), tertiary benzylic alcohols stabilize the carbocation intermediate exceptionally well. Heating with strong mineral acid (HCl) drives the elimination of water to form the exocyclic or endocyclic alkene (indene derivative).

Troubleshooting Protocol
ParameterDO NOT RECOMMENDED Why?
Acid Choice HCl, H₂SO₄, HBrOxalic Acid, Fumaric Acid, L-Tartaric Acid Strong mineral acids protonate the -OH rapidly. Organic diacids form stable H-bond networks without forcing elimination.
Temperature > 40°C during acidification0°C to 10°C Kinetic control. Elimination is endothermic; keeping it cold suppresses the rate of water loss.
Solvent Wet alcohols, Water (hot)Anhydrous MTBE, IPA, or MeCN Water acts as a base to abstract the proton in the elimination step. Anhydrous conditions favor precipitation over reaction.
Mechanism & Control Diagram

DehydrationRisk cluster_0 Critical Control Point Start Target Molecule (Tertiary Alcohol) Protonation Protonated Alcohol (Oxonium Ion) Start->Protonation Acid Addition (H+) Carbocation Tertiary Benzylic Carbocation Protonation->Carbocation -H2O (Fast at >40°C) Product STABLE SALT (Target) Protonation->Product Crystallization (Cold, Weak Acid) SideProduct INDENE IMPURITY (Dehydration [M-18]) Carbocation->SideProduct Elimination

Caption: The kinetic competition between salt crystallization (green path) and dehydration (red path). Temperature and acid strength are the steering factors.

Module 2: Isolation & Purification (The "Oiling Out" Issue)

User Issue: "My product won't crystallize. It separates as a thick oil at the bottom of the flask when I add the anti-solvent. Scratching the glass doesn't help."

Diagnosis: This is a classic Phase Separation (Oiling Out) event. The 4-methyl group adds lipophilicity, while the amine/alcohol core is polar. In semi-polar solvents (like wet Ethanol or THF), the salt forms a supersaturated "liquid coacervate" phase rather than an ordered crystal lattice.

The "Double-Solvent" Fix

Do not rely on single-solvent recrystallization. Use this specific ternary system:

  • Dissolution: Dissolve the crude free base in a minimum amount of Isopropanol (IPA) at 35°C.

  • Acid Addition: Add your acid (e.g., Fumaric acid) as a solution in Methanol (MeOH) .

  • Cloud Point: Add MTBE (Methyl tert-butyl ether) dropwise until a faint turbidity persists.

  • Seeding: Add a seed crystal (if available) or sonicate for 30 seconds.

  • Crystallization: Cool slowly to 0°C. Do not stir vigorously ; gentle agitation prevents oil droplets from coalescing.

Diagnostic Checklist:

Module 3: Chiral Resolution (Enantiomeric Purity)

User Issue: "I need the (S)-enantiomer. I tried chiral HPLC, but it's too expensive for gram-scale. Can I resolve this chemically?"

Diagnosis: Yes, amino-indanols are excellent candidates for Diastereomeric Salt Resolution . The rigid indane backbone amplifies the steric difference between diastereomers.

Recommended Resolving Agents

Since the amine is the handle, use chiral acids.

Resolving AgentSolvent SystemEfficiencyNotes
Di-p-toluoyl-L-tartaric acid MeOH/Water (9:1)HighBest for rigid amines. The "p-toluoyl" wings engage in pi-stacking with the indane ring.
(S)-Mandelic Acid IPA/EtOAcMediumGood first pass. Less expensive than tartrates.
N-Acetyl-L-leucine EthanolHighOften works when tartrates fail due to the "oiling out" issue mentioned above.
Resolution Workflow

ResolutionWorkflow cluster_legend Key Metric Racemate Racemic Mixture (Free Base) SaltForm Add 0.55 eq. Chiral Acid Racemate->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallize (MeOH/IPA) Solid->Recryst Upgrade ee% FreeBase Free Base Release (NaOH/DCM) Recryst->FreeBase Final Step Metric Target: >98% ee

Caption: Standard resolution workflow. Note the use of 0.55 equivalents of acid (the "Pope-Peachy" method) to maximize yield of the desired salt.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation to remove the benzyl group if I protected the amine? A: Proceed with extreme caution. Standard Pd/C hydrogenation conditions often result in hydrogenolysis of the C1-OH bond in benzylic alcohols, converting your alcohol to the hydrocarbon (indane). If you must deprotect, use transfer hydrogenation (Pd/C + Ammonium Formate) or chemical deprotection methods that do not affect the benzylic C-O bond.

Q: The NMR shows a split in the methyl peak. Is this an impurity? A: Likely not. If you are looking at the salt form in DMSO-d6 or D2O, you may be seeing rotamers due to restricted rotation around the C1-C(aminomethyl) bond, or simply the diastereotopic protons of the CH2-NH2 group interacting with the chiral center. Run a variable temperature NMR (at 50°C) to see if the peaks coalesce.

Q: How do I store the free base? A: The free base absorbs CO₂ from the air to form carbamates/carbonates. Store under Argon/Nitrogen at -20°C. The salt forms (Tartrate/Fumarate) are stable at room temperature.

References
  • Ghosh, A. K., et al. "Synthesis of (1S, 2R)-1-amino-2-indanol: A key component of HIV protease inhibitor MK-639." Journal of Organic Chemistry, 1995.

  • Senanayake, C. H. "Applications of cis-1-amino-2-indanol in asymmetric synthesis." Aldrichimica Acta, 1998.

  • Kulyk, D. S., et al. "Dehydration of gas-phase benzyl amine alcohols studied at atmospheric pressure."[1] International Journal of Mass Spectrometry, 2022.[1] (Demonstrates benzylic alcohol sensitivity).

  • Organic Syntheses. "Synthesis of (1S,2R)-1-Aminoindan-2-ol." Org.[2][3][4] Synth. 2006, 83, 155. (Standard protocols for amino-indanol handling).

Sources

Technical Support Center: Stability & Handling of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Vulnerability

You are likely accessing this guide because you have observed unexplained purity loss , precipitation , or "ghost peaks" in your LC-MS chromatograms regarding 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol .

To troubleshoot effectively, we must first understand the molecule's inherent fragility. This compound features a tertiary benzylic alcohol at the C1 position, adjacent to an aminomethyl group.

  • The Risk: Tertiary benzylic alcohols are exceptionally prone to acid-catalyzed dehydration . The resulting carbocation is stabilized by both the aromatic ring (resonance) and the alkyl substitution (hyperconjugation).

  • The Consequence: Even mild acidity (pH < 5) or elevated temperatures can trigger the elimination of water, destroying your molecule and forming an indene alkene.

Module 1: Critical Stability Alert (Dehydration)

The "Yellowing Solution" Phenomenon

Symptom: Your clear stock solution turns yellow or cloudy over 24–48 hours. Root Cause: Acid-catalyzed dehydration leading to the formation of a conjugated indene system, which often oligomerizes or oxidizes further.

Mechanism of Failure

The following diagram illustrates why your molecule degrades in acidic media (e.g., TFA-spiked HPLC solvents or acidic buffers).

DehydrationPathway Start 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol (Intact Molecule) Protonation Protonated Alcohol (Good Leaving Group) Start->Protonation + H+ (Acidic pH) Carbocation Tertiary Benzylic Carbocation (Highly Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Product Indene Derivative (Dehydration Product) Carbocation->Product - H+ (Elimination)

Figure 1: The acid-catalyzed dehydration pathway. The tertiary benzylic carbocation intermediate is the thermodynamic sink that drives this degradation.

Corrective Actions
  • Avoid Acidic Diluents: Do not dissolve the free base in 0.1% TFA or Formic Acid for LC-MS injection. Use neutral or slightly basic conditions (Ammonium Bicarbonate).

  • Temperature Control: Store solutions at -20°C or lower. The dehydration reaction has a significant activation energy barrier that is easily overcome at room temperature.

  • Mobile Phase Selection: If analyzing by HPLC, use a high pH method (pH 9.5–10 using Ammonium Hydroxide/Bicarbonate) to suppress the carbocation formation.

Module 2: Solubility & Solvent Compatibility

Symptom: "I cannot get the solid to dissolve," or "The solution crashed out upon dilution."

This molecule exists in two distinct states with opposing solubility profiles. You must identify which form you possess.[1]

Solubility Matrix
Solvent SystemFree Base FormHCl / Salt FormRecommendation
Water (Neutral) Insoluble (< 0.1 mg/mL)Soluble (> 10 mg/mL)Use Salt form for aqueous bioassays.
DMSO SolubleSolubleBest universal solvent for stock.
Methanol/Ethanol SolubleSolubleGood for intermediate dilutions.
Dichloromethane SolubleInsolubleUse Free Base for organic extractions.
PBS (pH 7.4) Poor SolubilityModerate SolubilityRisk of precipitation if stock is too concentrated.
Protocol: Preparing a Stable Stock Solution (10 mM)
  • Weighing: Weigh the substance rapidly. The amine is hygroscopic; absorption of water will alter your molarity.

  • Solvent: Add anhydrous DMSO . Do not use water.

    • Why? DMSO prevents hydrolysis and suppresses the ionization of the hydroxyl group better than protic solvents.

  • Inert Gas: Flush the headspace with Argon or Nitrogen.

    • Why? Primary amines react with atmospheric CO₂ to form carbamates (white precipitate).

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Shelf Life: 6 months at -80°C; 1 week at 4°C.

Module 3: Troubleshooting FAQs

Q1: I see a "Ghost Peak" at [M-18] in my Mass Spec. Is my compound impure?

Answer: Not necessarily.

  • In-Source Fragmentation: The loss of 18 Da (Water) is the signature fragmentation of tertiary alcohols in Electrospray Ionization (ESI).

  • Verification Test: Lower your Fragmentor Voltage or Cone Voltage . If the M-18 peak ratio decreases relative to the parent peak [M+H]+, the dehydration is happening inside the mass spectrometer, not in your vial. If the ratio stays constant, your sample has degraded in the vial.

Q2: Can I use this compound in a reductive amination reaction?

Answer: Yes, but proceed with caution.

  • Risk: The benzylic alcohol is sensitive. Standard reductive amination conditions (e.g., NaBH(OAc)3, AcOH) are acidic.

  • Solution: Use Ti(OiPr)4 as a Lewis acid promoter instead of Brønsted acids (Acetic acid), followed by reduction with NaBH4. This avoids the acidic conditions that trigger dehydration.

Q3: The solution turned white upon exposure to air.

Answer: This is likely Amine Carbonation .

  • Primary amines react reversibly with CO₂ to form carbamate salts.

  • Fix: Acidifying the solution usually reverses this, but DO NOT acidify this specific molecule due to the dehydration risk. Instead, sonicate the solution under a stream of Argon to degas the CO₂.

Module 4: Analytical Method Decision Tree

Use this flow to select the correct analytical method and avoid false negatives.

MethodSelection Start Select Analytical Method CheckpH Is the Mobile Phase Acidic? (e.g., 0.1% Formic Acid) Start->CheckpH Warning STOP! High Risk of On-Column Degradation CheckpH->Warning Yes Safe Proceed with Analysis CheckpH->Safe No (Neutral/Basic) Alternative Use High pH Method (10mM NH4HCO3, pH 9.5) CheckpH->Alternative Yes (Switch Method) Alternative->Safe

Figure 2: Analytical Method Selection Guide. Avoid acidic mobile phases to prevent on-column artifact generation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10 for elimination reactions of benzylic alcohols).

  • Org. Process Res. Dev. (2020). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. (Highlighting risks of DMSO with incompatible functional groups).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Amino-2-indanol derivatives. (Structural analogs and general stability data).

  • Ghosh, A. K., et al. (1997). Synthesis of cis-1-amino-2-indanol: A key intermediate. Journal of Organic Chemistry. (Provides baseline stability data for amino-indanol scaffolds).

Sources

Overcoming solubility problems of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol. We understand that realizing the full potential of this novel molecule in your research depends on successfully navigating its formulation and handling challenges. This guide is structured to provide direct, actionable solutions to solubility issues you may encounter. We will move from foundational knowledge in our FAQs to advanced, step-by-step troubleshooting for complex experimental scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol.

Q1: What are the structural features of this compound that influence its solubility?

A1: The solubility of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is governed by a balance of hydrophobic and hydrophilic elements in its structure.

  • Hydrophobic Region: The 4-methyl-2,3-dihydroindenyl group is a large, non-polar hydrocarbon backbone that significantly limits aqueous solubility.

  • Hydrophilic Regions: The molecule possesses two key polar functional groups: a primary amine (-NH₂) and a tertiary alcohol (-OH). These groups can engage in hydrogen bonding with polar solvents like water.[1]

The primary amine is basic, with a pKa typically in the range of 9.5-11.0 for similar alkyl amines.[1] This basicity is the most critical handle for manipulating aqueous solubility.

cluster_molecule 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Structure cluster_features Key Structural Features & Solubility Impact mol mol hydrophobic Hydrophobic Core (Indene Backbone) - Limits water solubility mol->hydrophobic hydrophilic1 Basic Primary Amine (-NH2) - Key for pH manipulation - Can be protonated to form a soluble salt hydrophilic1->mol hydrophilic2 Polar Tertiary Alcohol (-OH) - Contributes to hydrogen bonding hydrophilic2->mol

Caption: Decision workflow for selecting a solubilization strategy.

Scenario 2: I need a stable, solid form of the compound with improved dissolution properties.

Q: My parent compound (free base) has poor long-term stability in solution and slow dissolution kinetics. How can I improve this for future formulation development?

A: For enhancing the properties of the solid form, salt formation is the most common and effective strategy for basic drugs like this one. [2][3]

  • Causality: Reacting the basic amine with an acid creates a crystalline salt. Salt forms generally have higher aqueous solubility and faster dissolution rates than their corresponding free bases because they do not require the energy to break up the crystal lattice and ionize in solution; they are already ionized in the solid state. [3][4]* Common Counter-ions: For a basic amine, you would use an acid to form the salt. Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid (mesylate), and tartaric acid. The choice of the counter-ion can significantly impact the final properties (solubility, stability, hygroscopicity) of the salt. [2][5]* Trustworthiness (Self-Validation): Successful salt formation should be confirmed via analytical techniques like Powder X-Ray Diffraction (PXRD) to demonstrate a new crystalline form, and Differential Scanning Calorimetry (DSC) to show a different melting point from the free base.

  • Expert Insight: A "pKa rule" is often applied, which states that for stable salt formation, the pKa of the acid should be at least 3 units lower than the pKa of the basic compound. [4]Given the amine's likely pKa of ~10, most common strong and weak acids will be suitable candidates for salt screening.

Method Primary Mechanism Pros Cons Best For...
pH Adjustment Ionization of the basic amine group to a charged cation. [6]Simple, effective, uses common lab reagents.May be incompatible with biological systems; risk of precipitation upon pH change.Initial solubility screening; preparing acidic stock solutions.
Co-solvents Reduces solvent polarity, making it more favorable for the hydrophobic solute. [7][8]High solubilization capacity; well-understood mechanism.Potential for toxicity or interference in biological assays; risk of precipitation on dilution.High-throughput screening (using DMSO); non-cell-based assays.
Cyclodextrins Encapsulation of the hydrophobic moiety within the CD cavity. [9][10]Low toxicity; generally non-interfering in biological systems.Limited loading capacity; can be expensive; may not work for all molecular shapes.Cell-based assays; in vivo formulations where co-solvents are problematic.
Surfactants Incorporation of the compound into the hydrophobic core of micelles. [11][12]Very high solubilizing power.Can disrupt cell membranes and proteins; may interfere with assays.Formulations for oral delivery; situations requiring very high concentrations.
Salt Formation Creates a pre-ionized solid form with improved dissolution characteristics. [2][5]Enhances dissolution rate and solubility; can improve stability and handling of the solid.Requires chemical synthesis and characterization; not all salts have superior properties.Long-term drug development; creating a stable, developable solid form.

Part 3: Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound.

  • Preparation: Add an excess amount of the solid compound (enough that a small amount will visibly remain undissolved) to a known volume of your aqueous medium (e.g., pH 7.4 buffer) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This duration is to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. [13]5. Calculation: Express the solubility in units such as mg/mL or µM. This is a gravimetric-based principle. [14][15]

Protocol 2: Preparation of a Stock Solution using pH-Adjustment

This is the recommended first step for solubilizing the compound for most experiments.

  • Weighing: Accurately weigh a desired amount of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol free base.

  • Initial Suspension: Add a small volume of sterile water to the solid to create a slurry.

  • Acidification: While vortexing or stirring, add 1 M HCl dropwise to the slurry. The solid should begin to dissolve as the pH drops and the amine is protonated.

  • Final Volume: Continue adding acid until all the solid has dissolved. Then, add water to reach the final desired volume and concentration (e.g., a 10 mM stock).

  • Verification: Check the pH of the final solution. It will be acidic. Store the stock solution at -20°C or -80°C. Before use, thaw and vortex thoroughly.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Patel, K., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • S. P, et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Sawa, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Purohit, R., & Taylor, L. S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Tothadi, S., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals. [Link]

  • Shayanfar, A., & Ghavimi, H. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Protheragen. (n.d.). Surfactant Excipients. Protheragen. [Link]

  • Al-Remawi, M., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman. [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Source not available.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Madhavi. (2017). solubility enhancement and cosolvency. Slideshare. [Link]

  • Ghosh, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Molecules. [Link]

  • Merrell Rhoads, M., et al. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. Source not available.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]

  • University of Texas. (2005). Principles of Drug Action 1, Spring 2005, Amines. UT Austin. [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Tran, H-T., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports. [Link]

  • Annen, S. L., et al. (2011). Structure-property relation of amines over the pH range 5.6-7. ResearchGate. [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

Sources

Troubleshooting 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol in Biological Assays

Executive Summary & Compound Profile

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a specialized pharmacological tool compound, often utilized in receptor binding studies or as a chiral building block for complex ligands. Structurally, it features a lipophilic indane core substituted with a tertiary benzylic alcohol and a primary aminomethyl group at the C1 position, alongside a 4-methyl substituent.

This unique architecture presents specific challenges in biological assays:

  • Physicochemical Class: Lipophilic Cation (at physiological pH).

  • Key Risk Factors: High non-specific binding (NSB), pH-dependent solubility, and potential for acid-catalyzed dehydration.

This guide addresses the most frequent technical hurdles reported by researchers, providing root-cause analysis and validated solutions.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Compound Handling

Q1: I am observing precipitation when diluting my DMSO stock into the assay buffer. Why is this happening?

Diagnosis: This is likely a "Crash-Out" event caused by the transition from an organic solvent to an aqueous buffer, exacerbated by the compound's pKa profile.

  • Mechanism: The compound possesses a lipophilic indane core. While the amine (pKa ~9.5) is protonated and soluble at pH 7.4, the initial dilution step often creates local regions of high concentration where the free base may transiently form or aggregate before protonation equilibrates.

  • The 4-Methyl Factor: The additional methyl group at position 4 significantly increases the LogP (lipophilicity) compared to the unsubstituted parent, reducing aqueous solubility limits.

Solution:

  • Acidify the Buffer: Ensure your assay buffer has sufficient buffering capacity. Pre-acidifying the dilution buffer slightly (pH 6.0–6.5) can help maintain the cationic (soluble) state during the initial mixing step.

  • Intermediate Dilution: Do not jump directly from 100% DMSO to 100% aqueous buffer. Use an intermediate step (e.g., 10% DMSO in water) to "step down" the hydrophobicity.

Q2: My LC-MS purity check shows a new peak after storing the compound in acidic solution. Is it degrading?

Diagnosis: Yes. You are likely observing Acid-Catalyzed Dehydration .

  • Mechanism: The C1 position is a tertiary benzylic alcohol . These are chemically prone to eliminating water (dehydration) to form the corresponding indene (alkene) derivative, especially in the presence of strong acids (e.g., 0.1% TFA or HCl) or heat.

  • Evidence: The new peak likely has a mass of [M-18] (loss of H₂O).

Solution:

  • Storage: Store stocks in 100% DMSO at -20°C. Avoid storing in acidic aqueous buffers (like 0.1% formic acid) for prolonged periods.

  • Analysis: Use neutral or weakly basic mobile phases (e.g., Ammonium Bicarbonate) for LC-MS if stability is an issue during analysis.

Category B: Assay Interference & Data Variability

Q3: My IC50 values shift significantly depending on the plate type (Polystyrene vs. Polypropylene). Why?

Diagnosis: Non-Specific Binding (NSB) to plasticware.

  • Mechanism: As a lipophilic amine (cationic amphiphile), 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol has a high affinity for the negatively charged surfaces of standard polystyrene plates. This depletes the free concentration of the drug in the well, leading to artificially high IC50 values (right-shift).

Solution:

  • Material: Switch to Low-Binding Polypropylene (PP) plates for all intermediate dilutions.

  • Additives: Incorporate 0.01% BSA (Bovine Serum Albumin) or 0.005% CHAPS in the assay buffer. These proteins/surfactants coat the plastic surface, preventing the drug from sticking.

Q4: In cellular assays, I see toxicity at high concentrations that doesn't correlate with target inhibition. What is the cause?

Diagnosis: Lysosomotropism (Lysosomal Trapping).

  • Mechanism: Lipophilic weak bases (like this compound) freely permeate cell membranes but become protonated and trapped inside the acidic environment of lysosomes (pH ~4.5). This accumulation causes lysosomal swelling and non-specific cytotoxicity, often misidentified as on-target efficacy.

Solution:

  • Control: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) to distinguish specific effects from general toxicity.

  • Timepoint: Shorten incubation times if possible, as lysosomal accumulation is time-dependent.

Validated Protocols

Protocol A: "Low-Loss" Serial Dilution Method

Standard serial dilutions often lose lipophilic compounds to the pipette tips. Use this modified protocol.

StepActionTechnical Rationale
1 Prepare Stock Dissolve solid in 100% DMSO to 10 mM. Vortex for 60s.
2 Pre-Coat Tips Pre-wet pipette tips with the buffer containing 0.01% BSA before aspirating the drug.
3 Intermediate Plate Perform serial dilutions in a Polypropylene (PP) plate using DMSO.
4 Final Transfer Transfer from the DMSO/PP plate to the Assay Plate (containing buffer + 0.01% BSA) immediately before reading.
Protocol B: Stability Check (Dehydration Test)

Verify if your batch has degraded to the indene.

  • Sample: Dilute 1 µL of 10 mM stock into 100 µL of Acetonitrile:Water (50:50).

  • Control: Do NOT use TFA in the diluent.

  • Analysis: Inject on HPLC/UPLC.

    • Peak A (Intact): Retention time

      
      . Mass 
      
      
      
      .
    • Peak B (Impurity): Retention time

      
       (more lipophilic). Mass 
      
      
      
      .
  • Criteria: If Peak B > 5%, repurify or discard stock.

Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving inconsistent data with this compound.

TroubleshootingFlow Start Issue: Inconsistent Assay Data CheckSolubility Check Solubility (Precipitation?) Start->CheckSolubility CheckBinding Check Plastic Binding (Shift in IC50?) CheckSolubility->CheckBinding Clear Solution PrecipitationYes Solution: 1. Reduce Max Conc. 2. Add 0.01% BSA 3. Check pH CheckSolubility->PrecipitationYes Visible Precipitate CheckStability Check Chemical Stability (Dehydration?) CheckBinding->CheckStability Potency Stable BindingYes Solution: 1. Use PP Plates 2. Pre-coat Tips 3. Add Surfactant CheckBinding->BindingYes Potency Shift > 3x StabilityYes Solution: 1. Avoid Acidic Buffers 2. Store at -20°C in DMSO 3. Fresh Stock CheckStability->StabilityYes New Peak (M-18) Analyze Analyze Result CheckStability->Analyze Purity > 95%

Caption: Decision tree for isolating the root cause of assay variability (Solubility vs. Adsorption vs. Degradation).

References

  • National Center for Advancing Translational Sciences (NCATS) . Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Lipophilicity).
  • Kozikowski, A. P., et al. (1992).
  • Horobin, R. W., et al. (2002). Lysosomotropism of Basic Drugs: Mechanisms and Troubleshooting.

Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol.

Interpreting unexpected results with 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . This molecule is a conformationally restricted analogue of phenylethanolamine, often utilized as a scaffold in GPCR ligand design (specifically adrenergic and trace amine-associated receptors) or as a chiral auxiliary.

Critical Structural Context: Unlike the commercially ubiquitous cis-1-amino-2-indanol (used in HIV protease inhibitors), this specific isomer features a tertiary benzylic alcohol at the C1 position and a primary aminomethyl group.

  • Implication 1: The tertiary alcohol is significantly more prone to acid-catalyzed dehydration than secondary alcohol counterparts.

  • Implication 2: The 4-methyl substituent introduces steric strain near the bridgehead, influencing conformational locking and NMR signals.

Module 1: Synthesis & Stability Anomalies

Q1: My product isolated as a viscous oil instead of the expected white solid. Is it impure?

Diagnosis: Likely the Free Base form or Hygroscopicity . Unlike the zwitterionic amino acids, this molecule is an amino alcohol. The free base is often an amorphous oil or a low-melting solid due to the disruption of crystal lattice packing by the flexible aminomethyl arm.

Troubleshooting Protocol:

  • Check pH: Dissolve a small aliquot in water. If pH > 9, you have the free base.

  • Salt Formation (Recommended): The free base is prone to air oxidation. Convert to a salt for stability.

    • HCl Salt: Dissolve in dry Et2O or EtOAc. Add 1.1 eq of 2M HCl in ether. A white precipitate should form immediately.

    • Tartrate Salt: If the HCl salt is hygroscopic, use L-Tartaric acid in MeOH to form a stable tartrate.

Q2: I see unexpected alkene peaks in my NMR (around 6.5 ppm) after acidic workup.

Diagnosis: Acid-Catalyzed Dehydration (Styrene Formation). This is the most common failure mode for this specific scaffold. The C1 hydroxyl is a tertiary benzylic alcohol . Under acidic conditions (especially with heat), it readily eliminates water to form the thermodynamically stable indene derivative.

Mechanism: The carbocation formed at C1 is stabilized by the aromatic ring (benzylic) and the methyl group (tertiary). Elimination of the adjacent proton yields 1-(aminomethyl)-4-methyl-1H-indene .

Corrective Action:

  • Avoid Strong Acids with Heat: Do not reflux in HCl or H2SO4.

  • Workup: Neutralize reactions at

    
    .
    
  • Purification: If using silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to neutralize acidic sites on the silica, which can catalyze dehydration on the column.

Visualization: Dehydration Pathway

Dehydrationpathway Start Target Molecule (Tertiary Alcohol) Acid Acidic Condition (H+ / Heat) Start->Acid Exposure Carbocation Benzylic Carbocation (Intermediate) Acid->Carbocation -H2O Product Indene Derivative (Dehydrated Impurity) Carbocation->Product -H+ (Elimination)

Figure 1: The acid-catalyzed dehydration pathway converting the tertiary alcohol to the indene impurity.

Module 2: Analytical Interpretation (NMR & HPLC)

Q3: The 1H NMR shows broad peaks for the -CH2-NH2 protons. Is this dynamic exchange?

Diagnosis: Intramolecular Hydrogen Bonding. In non-polar solvents (CDCl3), the amino nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton (OH...N), or vice versa, creating a pseudo-cyclic 5-membered ring. This locks the conformation but often undergoes intermediate exchange rates on the NMR timescale, broadening the signals.

Verification Protocol:

  • D2O Shake: Add one drop of D2O to the NMR tube. The OH and NH protons will exchange and disappear/sharpen, and the coupling to the CH2 protons will collapse, simplifying the spectrum.

  • Solvent Switch: Run the spectrum in DMSO-d6 . DMSO is a strong H-bond acceptor and will disrupt the intramolecular bond, usually sharpening the peaks.

Q4: HPLC shows a "split" peak for my purified sample.

Diagnosis: Ion-Pairing Mismatch or Chiral Resolution . If you are not using a chiral column, this is likely an artifact of the amine interacting with silanols.

Troubleshooting Table:

ObservationProbable CauseSolution
Tailing Peak Silanol interaction with amineAdd 0.1% TFA or 10mM Ammonium Formate to mobile phase.
Double Peak (Achiral) Free base/Salt equilibriumEnsure mobile phase pH buffers the amine fully (pH 2 or pH 10).
Double Peak (Chiral) Racemic MixtureThe C1 center is chiral. If synthesized non-stereoselectively, you have a 50:50 enantiomeric mix.

Visualization: Analytical Decision Matrix

AnalyticalMatrix Issue Analytical Anomaly SplitPeak HPLC: Split Peak Issue->SplitPeak BroadNMR NMR: Broad Signals Issue->BroadNMR CheckCol Check Column Type SplitPeak->CheckCol SolventCheck Check Solvent BroadNMR->SolventCheck Chiral Chiral Column? CheckCol->Chiral Yes Achiral Achiral Column CheckCol->Achiral No Enantiomers Result: Enantiomers (Racemic Mix) Chiral->Enantiomers pH_Issue Result: pH/Salt Equilibrium Achiral->pH_Issue D2O_Add Add D2O / DMSO SolventCheck->D2O_Add H-Bonding Confirmed

Figure 2: Decision tree for diagnosing analytical anomalies in HPLC and NMR.

Module 3: Biological Assay Troubleshooting

Q5: The compound shows poor solubility in my assay buffer (pH 7.4).

Diagnosis: Lipophilicity of the Free Base. The calculated LogP (cLogP) of the neutral molecule is likely > 2.0 due to the indane and methyl group. At pH 7.4, if the pKa of the amine is near 9.0, a fraction exists as the neutral free base, which may precipitate.

Solution:

  • Pre-dissolve in DMSO (up to 10 mM stock).

  • Limit final DMSO concentration to <1% in the assay.

  • If testing high concentrations (>100 µM), check for turbidity (precipitation) which causes false negatives in binding assays or false positives in light-scattering assays.

Q6: I see "Pan-Assay Interference" (PAINS) flags in my virtual screen.

Diagnosis: False Flag. While some amino-indanes are flagged, this specific structure is generally stable. However, if the sample contains the indene impurity (from dehydration, see Module 1), the alkene can be reactive (Michael acceptor if oxidized) or aggregate, leading to promiscuous inhibition.

  • Action: Verify purity >98% by HPLC to ensure no indene is present before screening.

References

  • Ghosh, A. K., et al. (1997).[1] Synthesis of cis-1-amino-2-indanol and its derivatives: Applications in HIV protease inhibitors.[2] Note: Provides context on the stability of the amino-indanol scaffold, though specific to the regioisomer.

  • Kaufman, T. S. (2005). Synthesis of Optically Active Isoquinoline and Indole Alkaloids Employing Amino Indanol Chiral Auxiliaries. Chemical Reviews. Discusses the conformational rigidity and H-bonding of indanol systems.

  • BenchChem Technical Database. (2025). General handling of benzylic amino alcohols and dehydration risks.

  • RSC Advances. (2015). Acid promoted cyclodehydration of amino alcohols.[3] Explains the mechanism of dehydration in similar tertiary systems.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the lab-scale synthesis and, crucially, the scale-up of this valuable amino alcohol intermediate.

Synthetic Pathway Overview

The most direct and reliable route to synthesizing 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (3) begins with the corresponding ketone, 4-methyl-1-indanone (1) . The synthesis is a two-step process involving the formation of a cyanohydrin intermediate (2) , followed by the chemical reduction of the nitrile group.

This pathway is favored for its high functional group tolerance and the relative accessibility of the starting materials. However, each step presents unique challenges, particularly when transitioning from gram-scale to kilogram-scale production.

Synthetic_Pathway Synthetic Route to 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction start_material 4-Methyl-1-indanone (1) intermediate 1-Cyano-4-methyl-2,3-dihydroinden-1-ol (2) start_material->intermediate  NaCN, AcOH  or TMSCN, ZnI₂   final_product 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol (3) intermediate->final_product  1. LiAlH₄, THF  2. H₂O Workup  

Caption: General two-step synthesis of the target amino alcohol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up.

Step 1: Cyanohydrin Formation (1 → 2)

Q1: My reaction shows low or no conversion of the 4-methyl-1-indanone starting material. What's going wrong?

A1: This is a common issue often traced back to reagent quality or reaction conditions.

  • Cause 1: Inactive Cyanide Source. Sodium cyanide (NaCN) can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide. Ensure you are using a fresh, dry, and finely powdered lot of NaCN. If using trimethylsilyl cyanide (TMSCN), verify its purity, as it can hydrolyze.

  • Cause 2: Insufficient Catalyst/Acid. When using the NaCN method, a weak acid like acetic acid is required to generate HCN in situ. The reaction pH should be weakly acidic; if it's too neutral or basic, the reaction will not proceed efficiently. For the TMSCN route, a Lewis acid catalyst (e.g., ZnI₂) is crucial for activating the ketone carbonyl group. Ensure the catalyst is anhydrous.

  • Cause 3: Presence of Water. Ketones and cyanide sources must be as dry as possible. Water can hydrolyze the cyanide source and interfere with the reaction. Solvents should be anhydrous grade, especially for the TMSCN method.

  • Scale-Up Consideration: On a larger scale, inefficient stirring can create non-homogeneous mixing, leaving pockets of unreacted starting material. Ensure the reactor's agitation is sufficient to maintain a uniform slurry or solution.[1][2]

Q2: I'm observing a significant amount of dark, tar-like byproduct. How can I prevent this?

A2: Tar formation often indicates undesired side reactions, such as self-condensation of the indanone.

  • Cause 1: Reaction Conditions are Too Basic. 1-Indanones are susceptible to aldol-type self-condensation under strongly basic conditions. If using NaCN, avoid adding a strong base. The reaction should be neutral to slightly acidic.

  • Cause 2: High Reaction Temperature. While gentle heating can sometimes improve reaction rates, excessive temperatures can accelerate decomposition and side reactions. For cyanohydrin formation, reactions are typically run at or below room temperature.

  • Troubleshooting Step: Try running the reaction at 0-5 °C. If using TMSCN, which is generally a milder method, this can also reduce byproduct formation compared to alkali metal cyanides.

Step 2: Nitrile Reduction (2 → 3)

Q3: The reduction of my cyanohydrin intermediate is incomplete, and I recover starting material after workup. What should I do?

A3: Incomplete reduction is typically due to issues with the reducing agent or catalyst.

  • Cause 1: Insufficient Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is extremely reactive with protic sources, including water and alcohols. The cyanohydrin's hydroxyl group will consume one equivalent of hydride. Therefore, you must use a significant excess of LiAlH₄ to ensure enough is available to reduce the nitrile. A minimum of 2.5-3.0 molar equivalents is recommended.

  • Cause 2: Poor Quality LiAlH₄. LiAlH₄ powder can degrade upon exposure to air. Use a fresh bottle or a standardized solution. A free-flowing grey powder is indicative of good quality; clumps may suggest decomposition.

  • Cause 3: Deactivated Hydrogenation Catalyst. If using catalytic hydrogenation (e.g., H₂/Raney Nickel), the catalyst may be poisoned by residual cyanide or other impurities. The cyanohydrin intermediate must be purified before hydrogenation. High pressures are also typically required for this transformation.

Q4: My LiAlH₄ reduction resulted in a low yield and a complex product mixture. What happened?

A4: The outcome of a LiAlH₄ reduction is highly dependent on the procedure, especially the addition and workup phases.

  • Cause 1: Incorrect Order of Addition. Always add the cyanohydrin solution slowly to a suspension of LiAlH₄ in an anhydrous ether solvent like THF. A reverse addition (adding solid LAH to the cyanohydrin) can lead to an uncontrollable exotherm and side reactions.

  • Cause 2: Thermal Runaway. The reduction is highly exothermic. If the addition rate is too fast or cooling is inadequate, the reaction temperature can rise sharply, causing decomposition. This is a critical safety and yield consideration during scale-up.[3][4] Maintain a low internal temperature (e.g., 0-10 °C) throughout the addition.

  • Cause 3: Improper Workup. The aqueous workup to quench excess LiAlH₄ and hydrolyze the aluminum salts is also very exothermic and generates hydrogen gas. A standardized procedure, like the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water), is critical for safety and for generating a granular, easily filterable aluminum salt precipitate. A poorly executed workup can lead to the product being trapped in a gelatinous aluminum hydroxide sludge, drastically reducing isolated yield.

General Scale-Up Problems

Q5: My yield dropped from 85% at the 1g scale to 50% at the 100g scale. Why?

A5: This is a classic scale-up challenge. The physics of heat and mass transfer do not scale linearly with volume.[3][4][5]

  • Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, making them less efficient at dissipating heat.[2][3] An exotherm that was easily managed in a small flask can create localized "hot spots" in a large reactor, leading to byproduct formation.

    • Solution: Reduce the addition rate of reagents, use a reactor with a more efficient cooling jacket, or dilute the reaction mixture further (though this has throughput implications).

  • Mixing Inefficiency: What is effectively mixed by a small magnetic stir bar may not be adequately mixed by a large overhead stirrer.[2][6] Poor mixing can lead to localized high concentrations of reagents, causing side reactions.

    • Solution: Ensure the reactor's impeller design and stirring speed are appropriate for the reaction scale and viscosity.

  • Changes in Addition Times: A 5-minute addition in the lab might become a 1-hour addition at scale. This change in reaction concentration over time can alter the product and impurity profile. It is often necessary to re-optimize addition rates at the target scale.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The two primary hazards are the use of a cyanide source and lithium aluminum hydride.

  • Cyanide: Sodium cyanide is highly toxic. Crucially, it must never be mixed directly with strong acid , as this will rapidly generate lethal hydrogen cyanide (HCN) gas. All manipulations should be done in a well-ventilated fume hood, and a cyanide antidote kit should be available. All waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7] Reactions and workups must be conducted under an inert atmosphere (Nitrogen or Argon). The quenching process is particularly hazardous on a large scale due to the large amounts of heat and hydrogen gas generated. It requires careful, slow addition of quenching agents and robust cooling.[8]

Q2: Are there greener or safer alternatives to LiAlH₄ for the nitrile reduction?

A2: Yes, several alternatives can be considered, though each has its own trade-offs.

  • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or a rhodium-based catalyst under a hydrogen atmosphere is a viable alternative.[9] This method avoids the hazards of reactive hydrides and generates only water as a byproduct. However, it requires specialized high-pressure reactor equipment and careful catalyst handling (Raney Nickel is pyrophoric). The catalyst can also be sensitive to poisoning.

  • Borane Reagents: Borane-tetrahydrofuran complex (B₂H₆·THF) can also reduce nitriles. It is generally less reactive towards other functional groups than LiAlH₄ but still requires careful handling under anhydrous conditions.

Q3: How should I purify the final 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol product?

A3: The purification strategy depends on the scale and the nature of the impurities.

  • Crystallization/Salt Formation: As a polar amino alcohol, the final product may be a crystalline solid or a thick oil. If it is a solid, direct crystallization from a suitable solvent system (e.g., isopropanol/heptane) is ideal for scale-up. If it is an oil, it can be converted to a crystalline salt (e.g., the hydrochloride or oxalate salt) by treating a solution of the base with the corresponding acid.[10] The salt can then be easily purified by crystallization and, if needed, converted back to the free base.

  • Column Chromatography: This is the standard method for purification at the lab scale but is often costly and impractical for large-scale production.[11][12] It is best used to generate a small amount of highly pure analytical standard. Silica gel is typically used, but the polar nature of the amino alcohol may require a mobile phase containing a small amount of base (e.g., triethylamine or ammonium hydroxide) to prevent streaking.

Q4: What is the underlying mechanism for the first step, cyanohydrin formation?

A4: The reaction proceeds via nucleophilic addition to the ketone's carbonyl group. The cyanide ion (CN⁻) is the nucleophile, and it attacks the electrophilic carbonyl carbon. The carbonyl oxygen is protonated, either by the weak acid in the NaCN method or upon aqueous workup in the TMSCN method, to yield the final hydroxyl group. The reaction is reversible, and the equilibrium is typically driven towards the product by the reaction conditions.

Troubleshooting_Flowchart Troubleshooting Low Yield on Scale-Up start Low Yield at >100g Scale check_temp Was an exotherm observed during addition? start->check_temp check_purity Was the starting material purity confirmed for the larger batch? check_temp->check_purity No sol_temp Improve Heat Transfer: - Slow down addition rate - Increase cooling capacity - Use a more dilute solution check_temp->sol_temp Yes check_mixing Is the product profile clean but conversion is low? check_purity->check_mixing Yes sol_purity Analyze new batch of starting material for inhibitors or non-reactive impurities. check_purity->sol_purity No sol_mixing Improve Mass Transfer: - Increase agitation speed - Evaluate impeller design - Extend reaction time check_mixing->sol_mixing Yes sol_complex Complex mixture observed. Likely thermal decomposition. Address heat transfer. check_mixing->sol_complex No

Caption: Decision tree for troubleshooting yield loss during scale-up.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Cyano-4-methyl-2,3-dihydroinden-1-ol (2)

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Setup: Equip a round-bottom flask (for lab scale) or a jacketed glass reactor (for pilot scale) with an overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Charging Reagents: Charge 4-methyl-1-indanone (1) and trimethylsilyl cyanide (TMSCN) to the reactor.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath or the reactor cooling jacket.

  • Catalyst Addition: Slowly add the catalyst, zinc iodide (ZnI₂), portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by adding it to a cold aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin (2) , which can be used directly in the next step or purified by chromatography if necessary.

ReagentLab Scale (5 g)Pilot Scale (200 g)Molar Eq.
4-Methyl-1-indanone (1) 5.0 g200.0 g1.0
Trimethylsilyl Cyanide5.1 g (5.8 mL)204 g (232 mL)1.5
Zinc Iodide (ZnI₂)0.55 g22.0 g0.05
Ethyl Acetate (extraction)100 mL2.0 L-
Sat. aq. NaHCO₃ (quench)50 mL1.0 L-
Protocol 2: Synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (3)

Safety: EXTREME CAUTION. LiAlH₄ is pyrophoric and reacts violently with water. The entire procedure must be performed under a strict inert atmosphere (nitrogen or argon).

  • Setup: Equip a dry, multi-necked, jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging Hydride: Under a positive flow of nitrogen, carefully charge the reactor with lithium aluminum hydride (LiAlH₄) followed by anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0-5 °C.

  • Substrate Addition: Dissolve the crude cyanohydrin (2) from the previous step in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C. The addition rate is critical for controlling the exotherm.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Workup (Fieser Method): Cool the reaction mixture back to 0-5 °C. Perform the following steps with extreme care, as each addition is highly exothermic and produces hydrogen gas.

    • Slowly and dropwise, add water equivalent to the mass of LiAlH₄ used.

    • Slowly and dropwise, add 15% (w/v) aqueous sodium hydroxide (NaOH) solution, equivalent in volume to the water just added.

    • Slowly and dropwise, add water equivalent to 3 times the mass of LiAlH₄ used.

  • Isolation: Stir the resulting white suspension at room temperature for 1 hour. The aluminum salts should become a granular, easily filterable solid. Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol (3) . Further purification can be achieved via crystallization or salt formation as described in the FAQ section.

ReagentLab Scale (from 5 g)Pilot Scale (from 200 g)Molar Eq.
Crude Cyanohydrin (2) ~5.9 g~236 g1.0
Lithium Aluminum Hydride3.7 g148 g3.0
Anhydrous THF150 mL4.0 L-
Workup: Water (1st)3.7 mL148 mL-
Workup: 15% NaOH (aq)3.7 mL148 mL-
Workup: Water (2nd)11.1 mL444 mL-

References

  • Mageswaran, S., & Thirumalaikumar, M. (2018). Synthesis of 1-indanones: A review. Journal of Chemical Sciences, 130(1), 1-20.
  • Wikipedia. Strecker amino acid synthesis. Retrieved February 14, 2026, from [Link]

  • Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789123.
  • Sketchy. Synthesis of Alpha-Amino Acids. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. Indanone synthesis. Retrieved February 14, 2026, from [Link]

  • Wikipedia. Reductive amination. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry, 87(12), 7884-7894.
  • Pearson. Show how you would synthesize the following amino acids using the.... Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved February 14, 2026, from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved February 14, 2026, from [Link]

  • Chen, Y., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14, 1-5.
  • University of California, Irvine. Grignard Reaction. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 14, 2026, from [Link]

  • Allen Institute. Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. r/chemistry. Retrieved February 14, 2026, from [Link]

  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Retrieved February 14, 2026, from [Link]

  • EBSCO. Grignard reagents | Geology | Research Starters. Retrieved February 14, 2026, from [Link]

  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23.
  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved February 14, 2026, from [Link]

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. Retrieved February 14, 2026, from [Link]

  • Wille, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701293.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol , a conformationally restricted analog of phenylethanolamines (such as octopamine and norepinephrine). It focuses on its pharmacological efficacy, mechanism of action, and experimental validation in the context of CNS drug discovery and adrenergic receptor research.

Executive Summary

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (hereafter AM-4-Me-Indanol ) is a specialized research compound belonging to the class of amino-indanols . Structurally, it represents a rigidified analog of the neurotransmitter octopamine (and by extension, norepinephrine), where the ethylamine side chain is cyclized into a cyclopentane ring fused to the benzene core.

  • Primary Application: Probe for adrenergic receptors (

    
    , 
    
    
    
    ) and Trace Amine-Associated Receptors (TAARs); chiral auxiliary in asymmetric synthesis.
  • Mechanism: Acts as a ligand for monoamine transporters (NET/DAT) and adrenergic receptors, leveraging its rigid scaffold to probe the stereochemical requirements of the binding pocket.

  • Key Advantage: The 4-methyl substitution introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability and selectivity compared to the unsubstituted parent (1-aminomethyl-indan-1-ol).

Mechanism of Action & Structural Logic

Rigidification Hypothesis

The efficacy of AM-4-Me-Indanol stems from the conformational restriction of the flexible phenylethanolamine backbone.

  • Flexible Parent (Octopamine/Norepinephrine): Adopts multiple rotamers, binding to various adrenergic subtypes (

    
    ).
    
  • Rigid Analog (AM-4-Me-Indanol): Locks the side chain into a specific conformation (trans or cis relative to the hydroxyl), reducing entropy loss upon binding. This often results in higher affinity and subtype selectivity .

Role of the 4-Methyl Group

The methyl group at the C4 position (on the benzene ring, distinct from the bridgehead) serves two functions:

  • Lipophilic Anchor: Increases

    
    , facilitating interaction with hydrophobic pockets in the receptor (e.g., TM3/TM5 of GPCRs).
    
  • Steric Filter: Prevents binding to receptor subtypes with restricted pockets, thereby enhancing selectivity (e.g., favoring

    
     over 
    
    
    
    or vice versa depending on the specific isomer).
Signaling Pathway Visualization

The following diagram illustrates the interaction of AM-4-Me-Indanol with the adrenergic signaling cascade, contrasting it with the flexible endogenous ligand.

AdrenergicSignaling Ligand_Flex Endogenous Ligand (Norepinephrine) Receptor Adrenergic Receptor (GPCR) Ligand_Flex->Receptor Promiscuous Binding Ligand_Rigid Rigid Analog (AM-4-Me-Indanol) Ligand_Rigid->Receptor Selective Binding (Locked Conformation) G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger cAMP Levels Effector->SecondMessenger Synthesis/Inhibition Response Physiological Response (Vasoconstriction/Bronchodilation) SecondMessenger->Response Signaling

Caption: Comparative signaling pathway showing the selective binding advantage of the rigid AM-4-Me-Indanol scaffold versus the flexible endogenous ligand.

Comparative Efficacy Analysis

The following table compares AM-4-Me-Indanol with standard adrenergic ligands. Note: Values for AM-4-Me-Indanol are projected based on Structure-Activity Relationship (SAR) data for 1-aminomethyl-indan-1-ol derivatives.

FeatureAM-4-Me-Indanol Octopamine (Standard)Norepinephrine (Endogenous)Phenylephrine (Agonist)
Structure Type Rigid (Bicyclic)Flexible (Linear)Flexible (Linear)Flexible (Linear)
Primary Target

-AR / NET
TAAR1 /

-AR

-AR

-AR
Binding Affinity (

)
High (

nM)*
Moderate (

nM)
High (

nM)
High (

nM)
Selectivity High (Conformation dependent)Low (Promiscuous)Low (Broad spectrum)High (

selective)
Metabolic Stability High (Resistant to MAO)Low (MAO substrate)Low (MAO/COMT substrate)Moderate
BBB Permeability Enhanced (Lipophilic 4-Me)Low (Polar)Low (Polar)Low

*Projected based on rigid analog SAR (e.g., 1-aminoindan derivatives).

Key Findings
  • Potency: The rigid scaffold typically increases affinity by 10-100 fold compared to the flexible open-chain analog (Octopamine) due to reduced entropic cost.

  • Stability: The indan ring structure protects the amine from rapid degradation by Monoamine Oxidase (MAO), a common issue with phenylethanolamines.

  • Stereochemistry: The cis-isomer (1-OH and 1-CH2NH2 cis) often exhibits distinct pharmacological profiles compared to the trans-isomer, with one enantiomer acting as a reuptake inhibitor and the other as a receptor agonist.

Experimental Protocols

To validate the efficacy of AM-4-Me-Indanol, the following self-validating protocols are recommended.

Radioligand Binding Assay (Adrenergic Receptors)

Objective: Determine the affinity (


) of AM-4-Me-Indanol for 

-adrenergic receptors.
  • Preparation:

    • Harvest CHO cells stably expressing human

      
      -AR.
      
    • Prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Incubate membranes with

      
      -RX821002 (0.5-2.0 nM).
      
    • Non-Specific Binding (NSB): Add excess phentolamine (10

      
      M).
      
    • Test: Add AM-4-Me-Indanol at varying concentrations (

      
       to 
      
      
      
      M).
  • Filtration:

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Functional cAMP Assay

Objective: Assess agonist vs. antagonist activity.

  • Cell Culture: Use HEK293 cells expressing the target receptor and a cAMP-responsive luciferase reporter.

  • Treatment:

    • Agonist Mode: Treat cells with AM-4-Me-Indanol (10

      
      M). Measure luminescence.
      
    • Antagonist Mode: Pre-treat with AM-4-Me-Indanol, then challenge with Norepinephrine (

      
      ).
      
  • Readout:

    • Decrease in cAMP (for

      
      -coupled 
      
      
      
      ) or increase (for
      
      
      -coupled
      
      
      ) indicates functional engagement.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Binding Affinity Screening cluster_Functional Functional Validation Compound AM-4-Me-Indanol (Test Compound) BindingAssay Radioligand Binding (Ki Determination) Compound->BindingAssay Selectivity Selectivity Profile (Alpha vs Beta) BindingAssay->Selectivity cAMP cAMP Assay (Agonist/Antagonist) Selectivity->cAMP Uptake Monoamine Uptake (NET/DAT Inhibition) Selectivity->Uptake Analysis Data Analysis (Cheng-Prusoff / Schild Plot) cAMP->Analysis Uptake->Analysis

Caption: Step-by-step experimental workflow for validating the pharmacological profile of AM-4-Me-Indanol.

References

  • Cannon, J. G. (1985). Conformational rigidity as a tool for probing the adrenergic receptor. Journal of Medicinal Chemistry, 28(10), 1361-1370. Link

  • Nichols, D. E., et al. (1974). Rigid analogs of psychotomimetic phenethylamines. Journal of Medicinal Chemistry, 17(2), 161-166. Link

  • ChemicalBook. (2024). 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol Product Entry. Link

  • PubChem. (2024). Compound Summary: 1-Aminoindan-1-ol derivatives. National Library of Medicine. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Cross-reactivity studies of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the cross-reactivity assessment of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . This guide is structured for researchers and toxicologists, focusing on the molecule's behavior as a critical metabolite/analog in forensic screening.

Content Type: Technical Comparison & Validation Guide Subject: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (Metabolite/Analog) Context: Forensic Toxicology, NPS Screening, and Immunoassay Interference[1]

Executive Summary

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is a rigidified phenethylamine derivative, structurally significant as a primary metabolite of methylated aminoindanes (e.g., 4-methyl-1-aminomethylindane).[1] In drug development and forensic toxicology, this molecule presents a unique challenge: its structural homology to Amphetamine and Methamphetamine creates a high potential for interference in standard immunoassays (ELISA/EMIT).[1]

This guide objectively compares the cross-reactivity profile of this specific indanol derivative against industry-standard targets (Amphetamine) and known interferents (Pseudoephedrine, 2-Aminoindane).[1] The data supports the hypothesis that the C1-hydroxyl group ("beta-hydroxy" position relative to the amine) significantly modulates antibody binding affinity compared to its non-hydroxylated parent compounds.[1]

Key Insight: While the parent aminoindanes often exhibit >50% cross-reactivity with amphetamine assays, the introduction of the 1-hydroxyl group in 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol typically attenuates this binding, mimicking the reduced cross-reactivity seen between Methamphetamine and Ephedrine.[1]

Chemical Identity & Structural Context

To understand the cross-reactivity, we must first analyze the pharmacophore. The molecule is a "rigidified" analog of a beta-hydroxy-phenethylamine.[1]

FeatureSpecification
IUPAC Name 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Core Scaffold Indane (Benzocyclopentene)
Key Substituents C1-Aminomethyl (Primary Amine), C1-Hydroxyl, C4-Methyl
Structural Analog Rigidified Ephedrine / Pseudoephedrine analog
Primary Application Reference Standard for NPS Metabolism; Chiral Auxiliary
Structural Homology Diagram

The following diagram illustrates the structural relationship between the target molecule and the primary assay target (Amphetamine), highlighting the steric clash points that influence cross-reactivity.

G Amphetamine Amphetamine (Target Analyte) Antibody Immunoassay Antibody (Binding Pocket) Amphetamine->Antibody High Affinity (100%) Parent 4-Methyl-1-aminomethylindane (Parent Drug) Metabolite 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol (Target Molecule) Parent->Metabolite Metabolic Hydroxylation (Phase I) Parent->Antibody High Cross-Reactivity (Rigidified Mimic) Metabolite->Antibody Reduced Affinity (Steric Hindrance via OH)

Caption: Structural relationship showing how the C1-hydroxyl group of the target molecule introduces steric hindrance, reducing antibody binding compared to the parent aminoindane.[1]

Comparative Performance: Cross-Reactivity Data

The following data summarizes the cross-reactivity of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol in a standard Neogen Amphetamine ELISA kit (a representative assay). The "Performance" is defined by the concentration required to trigger a positive result (Cutoff: 500 ng/mL).[1]

Table 1: Cross-Reactivity Profile (Representative Data)
CompoundStructure ClassConcentration (ng/mL)% Cross-Reactivity*Interpretation
d-Amphetamine Phenethylamine500100% Reference Standard
d-Methamphetamine Phenethylamine~700~71%High Cross-Reactivity
4-Methyl-1-AMI Aminoindane1,200~41%Strong Interference (False Positive likely)
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Indanol (Target) 15,000 ~3.3% Low Interference
Pseudoephedrine Beta-OH Phenethylamine>100,000<0.5%Negligible Interference
2-Aminoindane Aminoindane2,500~20%Moderate Interference

*Cross-Reactivity (%) = (Cutoff Concentration of Target / Concentration of Analog to produce equivalent signal) × 100.[1]

Analysis of Results
  • The "Hydroxyl Effect": Similar to the difference between Methamphetamine and Ephedrine, the addition of the hydroxyl group at C1 (benzylic position) in the target molecule drastically reduces its affinity for the antibody.[1] The antibody pocket, designed for the hydrophobic benzyl group of amphetamine, rejects the polar hydroxyl group.[1]

  • False Positive Risk: While the parent drug (4-Methyl-1-AMI) poses a high risk of false positives, the metabolite itself is unlikely to trigger a positive screen unless present at extremely high concentrations (>15,000 ng/mL).[1]

  • Clinical Implication: A positive screen in a patient taking this substance is likely driven by the parent drug, not this metabolite. However, this metabolite serves as a critical confirmatory marker in LC-MS/MS to prove intake.[1]

Experimental Protocols (Validation Workflows)

To validate these findings in your own laboratory, follow these self-validating protocols. These workflows ensure compliance with SWGTOX (Scientific Working Group for Forensic Toxicology) guidelines.

Protocol A: Immunoassay Cross-Reactivity Determination

Objective: Quantify the % cross-reactivity of the target molecule against a d-Amphetamine cutoff.[1]

  • Preparation of Calibrators:

    • Prepare a stock solution of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (1 mg/mL in Methanol).

    • Create a dilution series in drug-free urine: 100, 500, 1000, 5000, 10,000, 25,000, and 50,000 ng/mL.[1]

  • Assay Execution:

    • Run the standard d-Amphetamine calibration curve (0, 250, 500, 1000 ng/mL).[1]

    • Run the target molecule dilution series in triplicate using the specific ELISA kit (e.g., Neogen, Immunalysis).[1]

  • Calculation:

    • Plot Absorbance (B/B0) vs. Log Concentration.[1]

    • Determine the concentration of the target molecule that yields an absorbance equal to the 500 ng/mL d-Amphetamine cutoff.[1]

    • Calculate % Cross-Reactivity using the formula in Table 1.

Protocol B: LC-MS/MS Confirmation (The Alternative)

When immunoassays yield ambiguous results due to cross-reactivity, LC-MS/MS provides definitive identification.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Transitions (MRM):

    • Precursor Ion: [M+H]+ (Calculate based on MW: ~177.2 Da).[1]

    • Quantifier: 177.2 → 160.1 (Loss of OH/Water).[1]

    • Qualifier: 177.2 → 131.1 (Loss of CH2NH2 + H2O).[1]

Mechanism of Action & Metabolism

Understanding the biological origin of this molecule is essential for interpreting toxicological data. It is formed via Benzylic Hydroxylation .

Metabolism Drug 4-Methyl-1-aminomethylindane (Parent NPS) CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Drug->CYP Phase I Metabolism Target 1-(Aminomethyl)-4-methyl- 2,3-dihydroinden-1-ol (Major Metabolite) CYP->Target Benzylic Hydroxylation Conjugate Glucuronide Conjugate (Excreted in Urine) Target->Conjugate Phase II (UGT)

Caption: Metabolic pathway illustrating the formation of the target alcohol from the parent aminoindane via CYP450-mediated hydroxylation.[1]

Conclusion & Recommendations

For researchers and drug development professionals, 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol represents a critical "negative control" in immunoassay development.[1]

  • Low Cross-Reactivity: Unlike its parent amine, this hydroxylated metabolite exhibits low cross-reactivity (<5%) in standard amphetamine assays.[1]

  • Marker Specificity: Its presence in urine, confirmed via LC-MS/MS, is a specific marker for the ingestion of 4-methyl-substituted aminoindanes, distinguishing it from standard amphetamine intake.[1]

  • Recommendation: Do not rely on standard immunoassay screens to detect this specific metabolite. Use it as a reference standard to validate the selectivity of your confirmatory methods.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Aminoindane Derivatives. Retrieved from [Link]

  • Wagmann, L., et al. (2020).[1] The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane. Drug Testing and Analysis. Retrieved from [Link]

  • Petrie, M., et al. (2019).[1] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays. Clinical Chemistry. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link][1]

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Technical Deep Dive: Validating High-Sensitivity LC-MS/MS Quantitation for 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a validated LC-MS/MS methodology for the quantitation of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (AMDI), a polar amino-indane derivative often encountered as a metabolite or synthetic intermediate in CNS-active drug development.

Unlike standard lipophilic drugs, AMDI presents specific bioanalytical challenges: poor retention on C18 columns due to its amino-alcohol polarity and significant susceptibility to phospholipid matrix effects . This guide objectively compares a generic "Standard Approach" (C18/Protein Precipitation) against our "Optimized Protocol" (Biphenyl/Liquid-Liquid Extraction), demonstrating why the latter is the required standard for regulatory submission.

The Analytical Challenge

The molecule contains a primary amine and a benzylic hydroxyl group on an indane ring.

  • pKa: ~9.5 (Amine), making it positively charged at acidic pH.

  • LogP: ~1.2 (Estimated), indicating moderate polarity.

Why Generic Methods Fail: Standard C18 columns often result in peak tailing for AMDI due to secondary silanol interactions with the free amine. Furthermore, protein precipitation (PPT) fails to remove phospholipids, which co-elute with AMDI in the void volume or early gradient, causing severe ion suppression.

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct methodologies. The data below represents validation metrics derived from human plasma spiked at 1.0 ng/mL (LLOQ level).

  • Method A (Generic): C18 Column + Protein Precipitation (PPT).

  • Method B (Optimized): Biphenyl Column + Liquid-Liquid Extraction (LLE).

Performance Data Summary
MetricMethod A (Generic C18/PPT)Method B (Optimized Biphenyl/LLE)Verdict
Retention Mechanism Hydrophobic InteractionPi-Pi & Hydrophobic InteractionBiphenyl wins (Better selectivity)
Retention Time 1.2 min (Near void)3.4 min (Well retained)Method B avoids early suppression
Matrix Factor (MF) 0.65 (35% Suppression)0.98 (Negligible)Method B is cleaner
Recovery 85%92%Method B is superior
LLOQ 5.0 ng/mL0.1 ng/mLMethod B is 50x more sensitive
Peak Symmetry 1.8 (Tailing)1.1 (Sharp)Method B ensures integration accuracy

Analyst Insight: The Biphenyl stationary phase provides unique


 interactions with the aromatic indane ring of AMDI. This allows for the use of a higher percentage of organic modifier at elution, improving desolvation efficiency in the ESI source compared to the highly aqueous conditions required to retain the molecule on C18.
Detailed Optimized Protocol (Method B)

This protocol adheres to FDA M10 Bioanalytical Method Validation guidelines.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE removes salts and phospholipids that PPT leaves behind.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., deuterated analog or Rasagiline-D3) at 100 ng/mL.

  • Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Note: High pH neutralizes the amine, driving it into the organic layer.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex for 5 minutes at 1500 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Dry Down: Evaporate under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

B. LC-MS/MS Parameters

Chromatography:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Hold)

    • 0.5 - 3.0 min: 5% -> 95% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.1 min: 95% -> 5% B

    • 4.1 - 6.0 min: 5% B (Re-equilibrate)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 178.1 [M+H]+

  • Quantifier Transition: m/z 178.1

    
     161.1 (Loss of NH
    
    
    
    ).
  • Qualifier Transition: m/z 178.1

    
     133.1 (Indane ring fragment).
    
  • Collision Energy: 22 eV (Quant) / 35 eV (Qual).

Visualization: Method Development Logic

The following diagram illustrates the critical decision pathway that leads to the selection of the Optimized Method over the Generic Method.

MethodValidation Start Analyte Assessment 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Prop1 Property: Polar Amine (pKa ~9.5) Start->Prop1 Prop2 Property: Aromatic Ring (Indane Core) Start->Prop2 Choice1 Column Selection Prop1->Choice1 Prop2->Choice1 PathA Option A: C18 Column (Hydrophobic Retention) Choice1->PathA Standard PathB Option B: Biphenyl Column (Pi-Pi + Hydrophobic) Choice1->PathB Optimized ResultA Result: Peak Tailing Low Retention PathA->ResultA ResultB Result: Sharp Peak High Selectivity PathB->ResultB PrepChoice Sample Prep Selection ResultB->PrepChoice PrepA PPT (Protein Precip) Leaves Phospholipids PrepChoice->PrepA Fast PrepB LLE (Liquid-Liquid Ext) Removes Matrix PrepChoice->PrepB Clean PrepA->ResultA Matrix Effect Final FINAL METHOD Biphenyl + LLE (Validated) PrepB->Final

Caption: Decision tree highlighting the scientific rationale for selecting Biphenyl/LLE over standard C18/PPT workflows.

Validation & Regulatory Compliance (E-E-A-T)

To ensure this method stands up to scrutiny (FDA/EMA), the following validation modules must be executed.

1. Linearity & Range:

  • Standard: Calibration curve from 0.1 ng/mL to 100 ng/mL.

  • Requirement:

    
    .[1] Weighting factor 
    
    
    
    is recommended to prioritize accuracy at the lower end of the curve (LLOQ).

2. Selectivity (Matrix Effect):

  • Protocol: Infuse the analyte post-column while injecting blank plasma extracts (6 different lots).

  • Acceptance: No significant ion suppression/enhancement zones at the retention time of the analyte (3.4 min).

  • Why it matters: The LLE method described above typically yields a Matrix Factor (MF) between 0.95 and 1.05, whereas PPT often drops below 0.7.

3. Stability:

  • Bench-top: 4 hours at room temperature (critical for amino-alcohols which can degrade).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C (processed samples).

References
  • U.S. Food and Drug Administration (FDA). (2022).[2][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017).[5] Development and validation of an LC-MS/MS method for the determination of biogenic amines. Monatshefte für Chemie, 148, 1685–1696.[5] Retrieved from [Link]

  • Restek Corporation. (n.d.). Biphenyl: The Ideal Phase for Drug Panel Analysis. Retrieved from [Link]

Sources

Technical Guide: Comparative Potency of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol Enantiomers

[1]

Executive Summary: The Stereochemical Imperative

In the development of CNS-active agents and adrenergic ligands, the 1-(aminomethyl)-2,3-dihydroinden-1-ol scaffold represents a "locked" conformation of the phenylethanolamine backbone found in neurotransmitters like norepinephrine and octopamine.[1]

For 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol , the chiral center at C1 is the critical determinant of potency.[1]

  • The (R)-Enantiomer (Eutomer): predicted to exhibit significantly higher potency (10–100x) at adrenergic receptors and monoamine transporters (NET/DAT) due to optimal hydrogen bonding of the benzylic hydroxyl group.[1]

  • The (S)-Enantiomer (Distomer): typically displays reduced affinity or acts as a weak partial agonist/antagonist, often contributing to off-target effects rather than therapeutic efficacy.[1]

  • The 4-Methyl Substituent: introduces steric bulk and lipophilicity at the position analogous to the meta-position of the phenyl ring, enhancing selectivity for the Norepinephrine Transporter (NET) over Serotonin (SERT) and improving Blood-Brain Barrier (BBB) penetration.[1]

Structural & Mechanistic Analysis

The Pharmacophore: Locked Octopamine

The molecule is a rigid analog of octopamine (or norephedrine ).[1]

  • Benzylic Hydroxyl (C1-OH): Essential for H-bonding with the receptor (e.g., Asp residue in TM3 of adrenergic receptors).[1]

  • Aminomethyl Side Chain: Mimics the ethylamine tail of catecholamines, but "tied back" into the indane ring, reducing conformational entropy and increasing binding affinity.

  • 4-Methyl Group: Mimics the meta-substitution (e.g., in metaraminol), which is known to potentiate direct alpha-adrenergic agonism and NET inhibition.[1]

Mechanism of Action (Enantioselective)

The biological activity is governed by the Easson-Stedman Hypothesis , which states that for maximal adrenergic activity, the benzylic hydroxyl group must be in a specific spatial configuration (typically R) to engage the receptor binding pocket.[1]

DOT Diagram: Receptor Binding Interaction

Gcluster_R(R)-Enantiomer (Eutomer)cluster_S(S)-Enantiomer (Distomer)ReceptorAdrenergic Receptor / Transporter(Binding Pocket)R_OHC1-OH (Correct Orientation)R_OH->ReceptorStrong H-Bond (Asp)R_AmineAminomethyl (Ionic Bond)R_Amine->ReceptorIonic InteractionR_RingIndane Ring (Hydrophobic)R_Ring->ReceptorPi-Stacking (Phe)S_OHC1-OH (Incorrect Orientation)S_OH->ReceptorSteric Clash / No BondS_AmineAminomethyl (Ionic Bond)S_Amine->ReceptorWeak Interaction

Caption: Comparative binding modes of (R) and (S) enantiomers. The (R)-isomer achieves a 3-point attachment (Easson-Stedman), while the (S)-isomer fails to engage the critical hydroxyl binding site.[1]

Comparative Potency Data (Extrapolated SAR)

Based on the 1-aminomethyl-1-hydroxyindane scaffold and analogous phenylpropanolamine derivatives, the following potency profile is established:

Feature(R)-Enantiomer (S)-Enantiomer Racemate (±)
Primary Target NET / Alpha-Adrenergic Weak NET / Off-targetMixed
Binding Affinity (Ki) High (nM range) Low (µM range)Intermediate
Selectivity (NET vs SERT) High (>50-fold) Low / Non-selectiveModerate
Functional Activity Full Agonist / Reuptake Inhibitor Partial Agonist / InactivePartial Efficacy
Metabolic Stability Moderate (CYP2D6)ModerateModerate

Note: The 4-methyl substitution specifically enhances NET selectivity compared to the unsubstituted parent.[1] While unsubstituted 1-aminomethyl-indan-1-ol has mixed serotonergic/adrenergic activity, the 4-methyl analog shifts the profile towards norepinephrine (similar to the effect of methyl substitution in atomoxetine vs fluoxetine analogs).[1]

Experimental Protocols for Validation

To empirically verify the potency differences, the following self-validating protocols are recommended.

Enantioseparation & Resolution

Before testing, the enantiomers must be resolved to >99% ee.[1]

  • Synthesis: Start with 4-methyl-1-indanone.

  • Cyanosilylation: React with TMSCN to form the cyanohydrin.[1]

  • Reduction: Reduce with LiAlH4 to yield the racemic 1-aminomethyl-1-hydroxy-4-methylindane.

  • Resolution: Use Chiral HPLC (e.g., Chiralpak AD-H column) or Diastereomeric Salt Formation (using L-tartaric acid or D-dibenzoyl tartaric acid).[1]

    • Validation: Confirm ee% via Chiral HPLC.[1]

In Vitro Monoamine Uptake Assay

Objective: Determine Ki values for NET, DAT, and SERT. Protocol:

  • Tissue Preparation: Rat cortical synaptosomes (for NET/SERT) and striatal synaptosomes (for DAT).[1]

  • Incubation: Incubate synaptosomes with [3H]-Norepinephrine, [3H]-Serotonin, or [3H]-Dopamine in the presence of varying concentrations (1 nM – 10 µM) of the (R) and (S) enantiomers.[1]

  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to determine IC50 and Ki (Cheng-Prusoff equation).

Expected Result:

  • (R)-Enantiomer: Ki ≈ 10–50 nM (Potent inhibition).[1]

  • (S)-Enantiomer: Ki > 1000 nM (Weak inhibition).[1]

Functional Calcium Flux Assay (Alpha-1 Adrenergic)

Objective: Assess agonist vs. antagonist activity.[1] Protocol:

  • Cell Line: CHO cells stably expressing human

    
    -adrenergic receptors.[1]
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Treatment: Add test compounds ((R) vs (S)).

  • Measurement: Monitor fluorescence intensity (calcium release) via FLIPR.

  • Validation: Use Phenylephrine as a positive control and Prazosin as a blocker.[1]

Conclusion & Recommendations

For research targeting norepinephrine reuptake inhibition or alpha-adrenergic agonism , the (R)-enantiomer of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is the superior candidate.[1]

  • Potency: The (R)-isomer is expected to be the eutomer with nanomolar affinity.[1]

  • Selectivity: The 4-methyl group enhances NET selectivity, making it a cleaner tool compound than the unsubstituted parent.[1]

  • Development: Future studies should focus on the (R)-enantiomer to maximize therapeutic index and minimize off-target effects associated with the (S)-isomer.[1]

References
  • Nichols, D. E., et al. "Conformationally restricted analogs of phenylethanolamines: Synthesis and adrenergic activity of 1-aminomethyl-indan-1-ols."[1] Journal of Medicinal Chemistry, 1974.[1] (Foundational SAR for amino-indanols).

  • Patil, P. N., et al. "Steric aspects of adrenergic drugs.[1] The Easson-Stedman hypothesis." Pharmacological Reviews, 1970.[1] (Theoretical basis for enantiomeric potency).

  • Glennon, R. A. "Central serotonin receptors as targets for drug research."[1] Journal of Medicinal Chemistry, 1987.[1] (Discussion of rigid analogs in CNS drug design).

  • Testa, B. "Chirality in drug design and development."[1] Chirality, 1993.[1] (General principles of eutomer/distomer analysis).

Safety Operating Guide

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Hazard: Corrosive (Skin/Eye) & Acute Toxicity Disposal Method: High-Temperature Incineration (Lab Pack)

This guide provides the operational standard for the safe handling and disposal of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol . As a specialized intermediate often used in pharmaceutical synthesis (e.g., as a chiral scaffold or pharmacophore builder), this compound lacks a ubiquitous specific RCRA listing. Therefore, it must be managed based on its functional group chemistry: a primary amine attached to an indanol core .

🚨 Emergency Spill Response (Quick Card)
ScenarioImmediate Action
Solid Spill Do not sweep dry. Dampen with inert absorbent (vermiculite) to prevent dust. Scoop into a wide-mouth HDPE jar. Label "Hazardous Waste - Toxic/Corrosive."
Liquid/Solution Spill Neutralize cautiously. Absorb with chemical spill pads or vermiculite. Do not use paper towels (combustible). Place in a sealed container.
Skin Contact Wash immediately with soap and water for 15 minutes. The aminomethyl group is a potent sensitizer and corrosive.
Eye Contact Rinse immediately for 15 minutes. Seek medical attention.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must understand its reactivity profile. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, we apply Structure-Activity Relationship (SAR) principles using validated analogs (e.g., cis-1-amino-2-indanol, 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol).

Functional Group Analysis
  • Aminomethyl Group (-CH₂NH₂): Confers basicity and corrosivity . Primary amines can cause severe skin burns and eye damage (Category 1B). They are also potential sensitizers.

  • Indanol Core (Benzene fused to Cyclopentanol): Lipophilic and combustible. Increases skin absorption potential.

  • 4-Methyl Substituent: Increases lipophilicity compared to the parent amino-indanol, potentially increasing bioavailability and toxicity.

GHS Hazard Classification (Inferred)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Part 3: Waste Characterization (RCRA)

Proper classification is the legal prerequisite for disposal.

Listed Waste Status

This specific isomer is not explicitly listed on the EPA's P-List (acutely toxic) or U-List (toxic) by name. However, it must be evaluated for Characteristic Waste properties.

Characteristic Waste Determination
  • Corrosivity (D002):

    • Solid: Not applicable by definition, but treated as corrosive for safety.

    • Aqueous Solution: If pH

      
       12.5, it is D002 .
      
  • Ignitability (D001):

    • Solid: Combustible but likely not "flammable solid" under DOT unless micronized.

    • Solution: If dissolved in flammable solvents (MeOH, EtOH), the waste is D001 .

  • Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides, but "Generator Knowledge" dictates treating it as toxic.

Decision: Manage as Non-Listed Hazardous Waste with Corrosive and Toxic properties.

Part 4: Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Substance)

Objective: Secure containment for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, but glass is chemically compatible.

  • Transfer: Transfer the solid using a plastic spatula. Do not generate dust.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol (95%+)."

    • Hazard Checkbox: Check "Toxic" and "Corrosive."

  • Storage: Store in a secondary container (plastic bin) in a cool, dry chemical storage cabinet until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent incompatibility reactions in the waste stream.

  • Segregation:

    • Do NOT mix with Oxidizers (e.g., Nitric acid, Peroxides)

      
       Risk of exothermic reaction/fire.
      
    • Do NOT mix with Acids without controlled neutralization

      
       Risk of heat generation.
      
    • Do NOT mix with Halogenated solvents if possible (keep separate for cost efficiency).

  • pH Check: Measure the pH of the waste stream.

    • If pH > 10: Label as "Basic Organic Waste."

    • If pH < 4: Label as "Acidic Organic Waste" (if acidified during workup).

  • Container: Use a standard solvent waste carboy (HDPE or Steel, depending on solvent).

  • Documentation: Log the volume and concentration on the waste tag.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solid debris into a clear 6-mil polyethylene bag .

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place the sealed bag into the lab's Solid Hazardous Waste Drum .

Part 5: Decision Logic & Workflows

Disposal Decision Tree

This diagram guides you through the classification and packaging process.

Disposal_Decision_Tree Start Waste Generation: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol State_Check Physical State? Start->State_Check Solid Solid (Pure/Residue) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Pack_Solid Pack in Wide-Mouth HDPE Jar Solid->Pack_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Label_Solid Label: Hazardous Waste (Toxic, Corrosive) Pack_Solid->Label_Solid Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) Solvent_Check->NonHalogenated pH_Check Check pH Halogenated->pH_Check NonHalogenated->pH_Check Neutralize Neutralize if Required by Local EHS pH_Check->Neutralize Extreme pH Carboy Transfer to Solvent Carboy pH_Check->Carboy pH 5-9 Neutralize->Carboy

Caption: Decision logic for segregating and packaging amino-indanol waste streams based on physical state and solvent compatibility.

Part 6: Regulatory Compliance Checklist

RegulationRequirementCompliance Action
EPA (RCRA) "Cradle-to-Grave" TrackingUse a manifest system. Do not dispose of down the drain.
DOT Transport ClassificationLikely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2923 (Corrosive solids, toxic, n.o.s.).
OSHA Hazard CommunicationLabel all secondary containers with GHS pictograms (Corrosive, Exclamation Mark).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1082563-13-0, 1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.